molecular formula C11H15ClN2O B6276565 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride CAS No. 2763756-75-6

1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride

Cat. No.: B6276565
CAS No.: 2763756-75-6
M. Wt: 226.70 g/mol
InChI Key: OHKWAEUEMLDORN-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.70 g/mol. The purity is usually 95.
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Properties

CAS No.

2763756-75-6

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

1-(2-methoxyethyl)indol-5-amine;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13;/h2-5,8H,6-7,12H2,1H3;1H

InChI Key

OHKWAEUEMLDORN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)N.Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

The Structural and Synthetic Blueprint of 1-(2-Methoxyethyl)-1H-indol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, the indole scaffold remains one of the most privileged pharmacophores, frequently utilized in the development of kinase inhibitors, serotonin (5-HT) receptor modulators, and antiviral agents. 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride is a highly specialized, bifunctional building block designed for advanced drug synthesis. By appending a 2-methoxyethyl chain to the N1 position and a primary amine to the C5 position, this molecule offers a unique balance of lipophilicity, metabolic stability, and cross-coupling reactivity.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural parameters. Here, we will dissect the mechanistic rationale behind its structural topology, outline a self-validating de novo synthetic workflow, and provide field-proven protocols to ensure high-yield generation of this critical intermediate.

Structural Elucidation & Pharmacophore Mapping

The architecture of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride is deliberately engineered to serve as a versatile synthetic hub. The molecule can be divided into three distinct functional domains:

  • The Indole Core: An electron-rich aromatic bicyclic system that provides rigid spatial geometry and π-π stacking capabilities.

  • The N1 2-Methoxyethyl Appendage: Unlike simple alkyl groups (e.g., methyl or ethyl) which are purely lipophilic, the 2-methoxyethyl chain introduces an ether oxygen. This acts as a hydrogen bond acceptor, improving the topological polar surface area (TPSA) and modulating blood-brain barrier (BBB) permeability while resisting the rapid oxidative metabolism often seen with N-methyl indoles.

  • The C5 Primary Amine (Hydrochloride Salt): The primary aniline-like amine at the C5 position is the primary site for downstream functionalization (e.g., amidation, reductive amination, or Buchwald-Hartwig cross-coupling). Formulating this as a hydrochloride salt protonates the amine ( −NH3+​ ), preventing spontaneous oxidative degradation of the electron-rich indole and drastically enhancing aqueous solubility for storage.

Structure Core Indole Scaffold Aromatic Bicyclic Core N1 N1-Position 2-Methoxyethyl Group (H-Bond Acceptor) Core->N1 Substitution C5 C5-Position Primary Amine (Reactive Nucleophile) Core->C5 Substitution Salt Salt Form Hydrochloride (Enhances Solubility) C5->Salt Protonation

Fig 1. Pharmacophore and structural topology mapping of the target compound.

Quantitative Physicochemical Data

To facilitate analytical tracking and stoichiometric calculations, the core physicochemical parameters are summarized below .

Table 1: Physicochemical Parameters

ParameterValue
Chemical Name 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride
CAS Registry Number 2763756-75-6 (HCl Salt) / 1152866-25-5 (Free Base)
Molecular Formula C₁₁H₁₅ClN₂O (Salt) / C₁₁H₁₄N₂O (Free Base)
Molecular Weight 226.70 g/mol (Salt) / 190.24 g/mol (Free Base)
Hydrogen Bond Donors 3 (as −NH3+​ )
Hydrogen Bond Acceptors 1 (Ether Oxygen)

Mechanistic Rationale for De Novo Synthesis

When synthesizing 1-(2-methoxyethyl)-1H-indol-5-amine, the sequence of operations is critical. A common pitfall for junior chemists is attempting to alkylate 5-aminoindole directly.

The Causality of the Synthetic Sequence: If one were to start with 5-aminoindole, the highly nucleophilic primary amine at the C5 position would aggressively compete with the indole N1 nitrogen during alkylation. This results in a complex, inseparable mixture of N1-alkylated, C5-N-alkylated, and C5-N,N-dialkylated products.

To achieve 100% regioselectivity, we must utilize 5-nitroindole as the starting material. The nitro group serves a dual purpose:

  • Protecting Group Equivalent: It masks the C5 position, rendering it completely inert to electrophilic alkylating agents.

  • Electronic Activation: The electron-withdrawing nature of the nitro group slightly increases the acidity of the indole N1-H (pKa ~16.2), facilitating easier deprotonation by strong bases like Sodium Hydride (NaH) .

Only after the N1 position is successfully alkylated is the nitro group cleanly reduced to the primary amine via catalytic hydrogenation .

Synthesis A 5-Nitro-1H-indole (Starting Material) B N-Alkylation (1-Bromo-2-methoxyethane, NaH, DMF) A->B C 1-(2-Methoxyethyl)-5-nitro-1H-indole (Intermediate) B->C D Nitro Reduction (H2, Pd/C, EtOH) C->D E 1-(2-Methoxyethyl)-1H-indol-5-amine (Free Base) D->E F Salification (HCl in Dioxane/Et2O) E->F G 1-(2-Methoxyethyl)-1H-indol-5-amine HCl (Final Product) F->G

Fig 2. Step-by-step synthetic workflow for 1-(2-methoxyethyl)-1H-indol-5-amine HCl.

Table 2: Stoichiometry and Reaction Parameters

StepReagentEquivalentsSolventTemp (°C)Time (h)
1. Alkylation 5-Nitroindole1.0DMF0 to 2512
NaH (60% dispersion)1.2
1-Bromo-2-methoxyethane1.1
2. Reduction Intermediate (from Step 1)1.0EtOH254
10% Pd/C0.1 (wt%)
H₂ GasBalloon
3. Salification Free Base (from Step 2)1.0Et₂O01
HCl (4M in Dioxane)1.1

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes specific in-process controls to ensure trustworthiness and reproducibility before proceeding to the next phase.

Step 1: Regioselective N-Alkylation
  • Preparation: Flame-dry a two-neck round-bottom flask. Purge with Argon. Add 5-nitroindole (1.0 eq) and dissolve in anhydrous Dimethylformamide (DMF, 0.4 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Caution: Evolution of flammable H₂ gas will occur. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the indole anion.

  • Alkylation: Dropwise, add 1-bromo-2-methoxyethane (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting 5-nitroindole (yellow spot, Rf ~0.4) must be completely consumed, replaced by a new, more lipophilic spot (Rf ~0.6).

Step 2: Catalytic Hydrogenation (Nitro Reduction)
  • Preparation: Dissolve the crude 1-(2-methoxyethyl)-5-nitro-1H-indole from Step 1 in absolute Ethanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 wt%). Caution: Pd/C can ignite solvent vapors; add under a blanket of Argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 4 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Ethanol. Concentrate the filtrate in vacuo to yield the crude free base.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The chromatogram must show the disappearance of the nitro intermediate ( [M+H]+ at m/z 221.1) and the emergence of the free base ( [M+H]+ at m/z 191.2).

Step 3: Salification
  • Preparation: Dissolve the crude 1-(2-methoxyethyl)-1H-indol-5-amine free base in anhydrous Diethyl Ether (Et₂O) and cool to 0 °C.

  • Precipitation: Dropwise, add 4M HCl in Dioxane (1.1 eq). A white to off-white precipitate will immediately begin to form as the primary amine is protonated.

  • Isolation: Stir for 1 hour at 0 °C to ensure complete precipitation. Filter the solid via vacuum filtration, wash with cold Et₂O, and dry under high vacuum to afford the pure 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride.

  • Validation Checkpoint: The resulting salt must be highly water-soluble. ¹H NMR in D₂O should show a distinct downfield shift of the aromatic protons at the C4 and C6 positions due to the strong electron-withdrawing effect of the newly formed −NH3+​ group.

References

  • RSC Advances. "One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles." Royal Society of Chemistry, 2021. Available at:[Link]

Systemic Target Modulation via 1H-Indol-5-Amine Derivatives: A Technical Whitepaper on Mechanisms of Action and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach drug discovery not merely as a synthetic exercise, but as the systemic modulation of biological networks. Among the myriad of privileged scaffolds available to medicinal chemists, the 1H-indol-5-amine core stands out for its exceptional versatility. The electron-rich indole nucleus, coupled with the reactive 5-amino vector, allows for precise tuning of both steric and electronic properties.

This in-depth technical guide elucidates the primary mechanisms of action for 1H-indol-5-amine derivatives, synthesizes recent quantitative efficacy data, and provides a self-validating experimental framework for evaluating these compounds in high-throughput environments.

The 1H-Indol-5-Amine Scaffold: A Privileged Pharmacophore

The strategic functionalization of the 1H-indol-5-amine core has yielded a diverse array of therapeutic agents. The 5-amino group serves as a critical reactive handle for acylation, reductive amination, and cross-coupling, enabling the synthesis of complex libraries[1]. For instance, 2 is a vital chemical intermediate and core building block for investigational drugs like Brivanib alaninate, a potent fibroblast growth factor receptor (FGFR) inhibitor[2]. Beyond oncology, derivatives of this scaffold have been successfully optimized as broad-spectrum antibacterial FtsZ inhibitors[3] and c-Myc G-quadruplex binders[4].

Core Mechanism I: Receptor Tyrosine Kinase (VEGFR-2) Inhibition

In the landscape of targeted anti-angiogenic therapy, 1H-indol-5-amine derivatives have emerged as highly potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[5].

Mechanistic Causality: The incorporation of a fluorine atom at the C-4 position significantly enhances the metabolic stability and lipophilicity of the molecule[5]. When the derivative enters the intracellular domain of VEGFR-2, the 5-amino structural vector facilitates crucial hydrogen bonding within the ATP-binding pocket (the hinge region) of the kinase[5]. By competitively excluding ATP, the inhibitor halts the autophosphorylation of VEGFR-2. This upstream blockade systematically silences the downstream PI3K/Akt (cell survival) and ERK/MAPK (cell proliferation) signaling cascades, ultimately starving the tumor of its vascular supply[1][5].

VEGFR2_Pathway Indole 1H-Indol-5-Amine Derivatives VEGFR2 VEGFR-2 Kinase Domain Indole->VEGFR2 Competitive Binding (Hinge Region) ATP ATP Molecule ATP->VEGFR2 Blocked PI3K PI3K / Akt Pathway VEGFR2->PI3K Phosphorylation (Inhibited) MAPK ERK / MAPK Pathway VEGFR2->MAPK Phosphorylation (Inhibited) Angio Tumor Angiogenesis & Proliferation PI3K->Angio MAPK->Angio

Fig 1: Mechanism of VEGFR-2 inhibition by 1H-indol-5-amine derivatives and downstream silencing.

Core Mechanism II: Neurological and Inflammatory Target Modulation

The utility of the 1H-indol-5-amine scaffold extends far beyond kinase inhibition, demonstrating profound efficacy in modulating enzymatic targets associated with neurodegeneration and inflammation.

  • Monoamine Oxidase B (MAO-B) Inhibition: Recent structural optimizations have yielded6 derivatives. These compounds act as highly selective, competitive inhibitors within the substrate-binding cavity of human MAO-B, offering a promising avenue for Parkinson's disease management[7][6].

  • Dual 5-LOX/sEH Inhibition: In the context of inflammation, 8 have been engineered to dually inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Mechanistically, the indoline moiety positions itself near the catalytic iron of 5-LOX, physically hampering access to the ion's open coordination sphere via van der Waals interactions[8].

Quantitative Efficacy Profiling

To contextualize the potency of these derivatives, the following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) across various primary and secondary targets based on recent literature[7][6][8].

Compound DesignationPrimary TargetSecondary TargetIC50 (Primary)IC50 (Secondary)Selectivity Index (SI)
Indole Analogue 1 VEGFR-2N/A< 10 nMN/AHigh
Compound 4b MAO-BMAO-A1.65 µMN/A> 60
Compound 4e MAO-BMAO-A0.78 µMN/A> 120
Compound 43 5-LOXsEH0.45 µMN/AN/A
Compound 73 5-LOXsEH0.41 µM0.43 µMDual Inhibitor
Self-Validating Experimental Methodology: Biochemical Kinase Assay

Assay_Workflow Prep 1. Reagent Equilibration Incubate 2. Compound Pre-incubation Prep->Incubate Ensure target stability React 3. ATP Addition & Kinase Reaction Incubate->React Establish equilibrium Detect 4. Luminescence Quantification React->Detect Measure ATP depletion

Fig 2: Self-validating biochemical kinase assay workflow for evaluating inhibitor efficacy.

Step-by-Step Protocol

Step 1: Reagent Preparation & Equilibration

  • Action: Dilute the recombinant human VEGFR-2 enzyme, test compounds (0.01 to 100 µM in DMSO), and ATP/substrate mixture in a standardized kinase buffer. Equilibrate all reagents to room temperature.

  • Causality: Enzymes are highly sensitive to thermal shock. Equilibrating reagents ensures a consistent specific activity across the microplate, eliminating temperature gradients that cause edge effects.

Step 2: Compound Pre-incubation

  • Action: Add the diluted 1H-indol-5-amine derivatives to the microplate wells containing the VEGFR-2 enzyme. Incubate for 10 to 15 minutes at room temperature[9].

  • Causality: Many indole-based kinase inhibitors exhibit slow, tight-binding kinetics. Failing to establish thermodynamic equilibrium prior to reaction initiation will artificially inflate the apparent IC50, leading to false negatives.

Step 3: Reaction Initiation

  • Action: Initiate the kinase reaction by adding the ATP and substrate mixture. Incubate the plate for exactly 60 minutes at 30°C[5][9].

  • Causality: Initiating the reaction with ATP ensures that the competitive binding environment perfectly mimics physiological conditions, forcing the inhibitor to actively compete for the hinge region.

Step 4: Quenching and Luminescence Detection

  • Action: Stop the reaction using a luminescent kinase reagent (e.g., Kinase-Glo®). Measure the luminescence using a microplate reader[9].

  • Causality: The reagent lyses the reaction and generates a luminescent signal proportional to the remaining ATP. Because the signal is inversely proportional to kinase activity, any false signal generated by the compound's own fluorescence is structurally bypassed, validating the integrity of the IC50 calculation.

References
  • BenchChem Technical Support Team. "4-Fluoro-2-methyl-1H-indol-5-amine." Benchchem.
  • BenchChem Technical Support Team. "2-methyl-1H-indol-5-amine Derivatives as VEGFR-2 Kinase Inhibitors." Benchchem.
  • "Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B." Taylor & Francis.
  • "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization." ACS Publications.
  • "Design, Synthesis, and Bioactivity Evaluation of Novel 1-Methyl-2-phenylpyridin-1-ium Derivatives as Broad-Spectrum FtsZ Inhibitors." ACS Publications.

Sources

The Indole Scaffold: A Privileged Building Block in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus—a bicyclic structure comprising a benzene ring fused to a pyrrole ring—is one of the most ubiquitous and versatile heterocycles in medicinal chemistry. Ranked consistently among the top nitrogen-containing heterocycles in FDA databases, the indole scaffold is classified as a "privileged structure" due to its ability to selectively bind to diverse biological targets [1]. This technical guide explores the mechanistic rationale behind indole's pharmacological success, details core synthetic methodologies with step-by-step causality, and reviews recent clinical advancements.

Pharmacological and Mechanistic Grounding

The pharmacological versatility of the indole ring stems from its unique physicochemical properties, which allow it to act as a molecular chameleon within biological systems:

  • Hydrogen Bonding: The N-H group acts as a potent hydrogen bond donor, crucial for anchoring the molecule within the ATP-binding pockets of kinases or the active sites of G-protein coupled receptors (GPCRs) [2].

  • Electronic Distribution: The electron-rich aromatic system facilitates robust π−π stacking and cation- π interactions with aromatic amino acid residues (e.g., phenylalanine, tryptophan) in target proteins [1].

  • Synthetic Modifiability: The C2 and C3 positions of the pyrrole ring are highly susceptible to electrophilic substitution, allowing medicinal chemists to rapidly generate structurally diverse libraries to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Core Synthetic Methodologies & Protocols

Synthesizing functionalized indoles requires precise control over reaction conditions. Below are two foundational protocols, engineered as self-validating systems to ensure reproducibility and high yield.

The Fischer Indole Synthesis

Discovered in 1883, the Fischer indolization remains a cornerstone for synthesizing 2- and 3-substituted indoles. The reaction proceeds via the acid-catalyzed rearrangement of a phenylhydrazone [3].

Mechanistic Causality: The addition of a strong Brønsted acid (e.g., polyphosphoric acid or H2​SO4​ ) is not merely a solvent choice; it is required to protonate the enehydrazine intermediate. This protonation lowers the activation energy required for the critical [3,3]-sigmatropic rearrangement, driving the cleavage of the N-N bond and subsequent rearomatization with the loss of ammonia [4].

Self-Validating Protocol: Synthesis of 2-Phenylindole

  • Hydrazone Formation: In a 100 mL round-bottom flask, dissolve 5.0 g of acetophenone and 4.5 g of phenylhydrazine in 20 mL of ethanol containing 1 mL of glacial acetic acid [5].

    • Validation checkpoint: A distinct color change to yellow and the formation of a precipitate (acetophenone phenylhydrazone) within 15 minutes validates successful condensation.

  • Acid-Catalyzed Rearrangement: Isolate the precipitate via filtration and transfer it to a beaker containing 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid [5].

  • Thermal Activation: Heat the mixture on a water bath at 100–120°C for 20 minutes with continuous stirring.

    • Validation checkpoint: The evolution of ammonia gas (detectable via damp red litmus paper turning blue when held above the flask) confirms the final cyclization step [3].

  • Workup: Pour the hot mixture into 50 mL of ice-cold water. Collect the resulting crude 2-phenylindole via vacuum filtration and recrystallize from ethanol.

The Larock Heteroannulation

The Larock indole synthesis is a highly versatile palladium-catalyzed cross-coupling reaction between an o-haloaniline and a disubstituted alkyne, yielding 2,3-disubstituted indoles [6].

Mechanistic Causality: The reaction relies on a Pd(0)/Pd(II) catalytic cycle. The addition of halide salts (like NaCl or LiCl) is critical; they form a chloride-ligated zerovalent palladium species [Pd(0)Cln​]n− , which stabilizes the active catalyst and prevents it from aggregating into inactive "palladium black" [7]. A base (e.g., K2​CO3​ ) is required to neutralize the hydrohalic acid generated during the reductive elimination step, preventing catalyst poisoning [7].

Self-Validating Protocol: Synthesis of 2,3-Diphenylindole

  • Reagent Assembly: In a pressure tube under an argon atmosphere, combine 0.5 mmol of 2-iodoaniline, 0.5 mmol of diphenylacetylene, 1.5 mmol of finely ground K2​CO3​ , and 1.5 mmol of NaCl [7].

  • Catalyst Addition: Add 5 mol% of Pd(OAc)2​ and PPh3​ (or a stabilized Pd nanocluster solution) in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF) [5].

  • Annulation: Seal the tube and heat to 135°C for 48 hours [7].

    • Validation checkpoint: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The complete disappearance of the 2-iodoaniline spot (UV active) and the appearance of a new, highly fluorescent spot under 254 nm UV light confirms the formation of the indole core. The absence of black precipitate in the flask validates that the NaCl successfully stabilized the Pd catalyst.

  • Purification: Cool to room temperature, dilute with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Clinical Translation: FDA-Approved Indole Drugs

The translation of indole derivatives from bench to bedside has been highly successful, particularly in oncology and rare genetic disorders. The table below summarizes key FDA-approved indole-containing therapeutics from the past decade, highlighting the structural adaptability of the scaffold [1], [2].

Drug NameApproval YearPrimary TargetClinical Indication
Nintedanib 2014VEGFR, FGFR, PDGFRIdiopathic Pulmonary Fibrosis (IPF)
Panobinostat 2015Histone Deacetylase (HDAC)Multiple Myeloma
Osimertinib 2015Mutant EGFR (T790M)Non-Small Cell Lung Cancer (NSCLC)
Alectinib 2015Anaplastic Lymphoma Kinase (ALK)Non-Small Cell Lung Cancer (NSCLC)
Lurbinectedin 2020RNA Polymerase IIMetastatic Small Cell Lung Cancer
Setmelanotide 2020Melanocortin-4 Receptor (MC4R)Chronic Weight Management / Obesity

Pathway Modulation: Indole-Based Kinase Inhibition

One of the most profound applications of the indole scaffold is in the targeted inhibition of hyperactive kinase signaling pathways. For example, Osimertinib utilizes its indole-derived core to achieve the precise spatial orientation required to form a covalent bond with the C797 residue in the ATP-binding pocket of mutant Epidermal Growth Factor Receptors (EGFR) [1], [2]. This covalent attachment irreversibly halts the downstream PI3K/AKT/mTOR signaling cascade, effectively arresting tumor proliferation.

G Drug Indole Inhibitor (Osimertinib) EGFR EGFR (Mutant) Drug->EGFR Covalent Binding PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation

Fig 1: Mechanism of mutant EGFR pathway inhibition by indole-based therapeutics like Osimertinib.

Conclusion

The indole scaffold is far more than a structural motif; it is a dynamic pharmacological tool. By mastering synthetic methodologies like the Fischer and Larock reactions, and understanding the mechanistic causality behind catalyst stabilization and transition states, drug development professionals can continue to leverage this privileged building block to design next-generation therapeutics.

References

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Arabian Journal of Chemistry. URL:[Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. National Library of Medicine (PMC). URL:[Link]

  • A Fischer Indolization Strategy Toward the Total Synthesis of (−)-Goniomitine. National Library of Medicine (PMC). URL:[Link]

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. National Library of Medicine (PMC). URL:[Link]

  • N,N-Dimethylformamide-stabilized palladium nanoclusters as a catalyst for Larock indole synthesis. RSC Advances. URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Handling of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the indole nucleus represents a "privileged scaffold," frequently utilized to target a diverse array of biological receptors, including kinases and G-protein-coupled receptors (GPCRs). 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride is a highly specialized synthetic intermediate. The incorporation of a 2-methoxyethyl chain at the N1 position introduces a flexible hydrogen-bond acceptor that modulates lipophilicity and membrane permeability, while the C5 primary amine serves as a versatile nucleophilic handle for downstream functionalization (e.g., amidation, urea formation, or Buchwald-Hartwig cross-coupling).

This whitepaper provides an authoritative guide on the physicochemical properties, Material Safety Data Sheet (MSDS) characterization, and validated laboratory handling protocols for this compound[1].

Physicochemical Profiling & Causality of Salt Formation

Quantitative data regarding the compound is summarized in Table 1 .

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Chemical Name 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride
CAS Registry Number (HCl Salt) 2763756-75-6
CAS Registry Number (Free Base) 1152866-25-5[2]
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.71 g/mol
Appearance Off-white to pale brown crystalline powder
Solubility Soluble in DMSO, Methanol, and aqueous buffers
The Causality of the Hydrochloride Salt

A critical question in synthetic planning is why this building block is supplied and stored as a hydrochloride salt rather than the free base.

The free amine on an electron-rich indole ring is highly susceptible to auto-oxidation. Atmospheric oxygen can readily abstract an electron from the nitrogen lone pair, leading to the formation of reactive radical species that polymerize into dark, insoluble tar-like degradation products. By isolating the compound as a hydrochloride salt, the amine is protonated ( −NH3+​ ). This eliminates the availability of the lone pair, drastically reducing the electron density of the system, thereby conferring robust oxidative stability and extending the reagent's shelf life from weeks to years under proper storage conditions.

Hazard Characterization & MSDS Analysis

As a Senior Application Scientist, it is imperative to look beyond standard GHS pictograms and understand the mechanistic rationale behind a chemical's hazards.

GHS Classification

According to standard safety data for indole-amine derivatives[3][4], 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride is classified under:

  • Skin Irritation 2 (H315): Causes skin irritation.

  • Eye Irritation 2 (H319): Causes serious eye irritation.

  • STOT SE 3 (H335): May cause respiratory irritation.

Mechanistic Toxicology

The primary hazard stems from the compound's structural components. While the hydrochloride salt mitigates volatility, aerosolized dust particles can deposit in the respiratory tract or ocular mucosa. Upon contact with physiological pH (e.g., in the lungs or eyes), the salt dissociates, liberating the free amine. This free amine acts as a localized nucleophile and base, disrupting lipid bilayers and reacting with cellular electrophiles, which triggers an inflammatory cascade resulting in the observed irritation. The lipophilic indole core further facilitates tissue penetration, exacerbating the localized response.

Required PPE and Storage Directives
  • Storage: Store at 2–8 °C in a tightly sealed, light-resistant container. Causality: Light and heat provide the activation energy required for trace auto-oxidation.

  • Atmosphere: Backfill the storage vessel with an inert gas (Argon or Nitrogen) after every use to displace atmospheric oxygen and moisture.

  • PPE: Nitrile gloves (minimum 5 mil thickness), chemical splash goggles, and a standard laboratory coat. All massing and transfers must be conducted within a certified chemical fume hood to prevent inhalation of micro-dust particulates.

Experimental Workflow: Free-Basing Protocol

For many downstream synthetic applications (e.g., coupling with an acyl chloride), the free base of the amine is required. The following is a self-validating, step-by-step methodology to quantitatively convert the HCl salt to the free base while minimizing oxidative degradation.

Step-by-Step Methodology
  • Dissolution: Suspend 1.0 equivalent of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride in deionized water (0.1 M concentration) in a separatory funnel.

  • Basification: Dropwise, add a 1.0 M NaOH aqueous solution until the aqueous layer reaches pH 9–10.

    • Causality: The pKa of an anilinic/indolic conjugate acid is typically around 4.5–5.5. Raising the pH to 9+ ensures >99.9% deprotonation, forcing the compound out of the aqueous phase due to the loss of its ionic charge.

  • Extraction: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is selected over Dichloromethane (DCM) because its moderate polarity perfectly matches the hydrogen-bonding profile of the methoxyethyl chain, ensuring high partition coefficients ( Kow​ ).

  • Self-Validation Step: Spot the aqueous layer on a TLC plate and develop under UV light (254 nm) to ensure no UV-active indole remains in the aqueous phase. If present, perform one additional extraction.

  • Drying: Combine the organic layers and dry over anhydrous Na2​SO4​ . Filter the drying agent.

  • Concentration: Remove the solvent in vacuo using a rotary evaporator with the water bath set no higher than 40 °C to prevent thermal degradation.

Workflow A 1-(2-methoxyethyl)-1H-indol-5-amine HCl (Starting Material) B Dissolution in DI H2O (0.1 M concentration) A->B C Basification to pH 9-10 (Add 1M NaOH dropwise) B->C D Liquid-Liquid Extraction (EtOAc, 3x) C->D E Organic Phase Drying (Anhydrous Na2SO4) D->E F Solvent Evaporation (Rotovap, <40°C) E->F G Purified Free Base (Ready for Synthesis) F->G

Workflow for the isolation of the free base from the hydrochloride salt.

Pharmacological Relevance & Downstream Applications

Derivatives synthesized from 1-(2-methoxyethyl)-1H-indol-5-amine are frequently evaluated as targeted therapeutics. The amine group is typically functionalized into an amide or urea to act as a hinge-binding motif in kinase active sites.

When a fully elaborated drug molecule containing this scaffold enters a biological system, it typically operates via competitive inhibition. By occupying the ATP-binding pocket of a hyperactive kinase, the compound halts the phosphorylation of downstream substrates, thereby disrupting oncogenic or inflammatory signal transduction pathways.

Pathway A 5-Aminoindole Derivative B Target Kinase Active Site (ATP-competitive binding) A->B C Inhibition of Substrate Phosphorylation B->C D Signal Transduction Blockade (e.g., MAPK/ERK) C->D E Cell Cycle Arrest / Apoptosis D->E

Pharmacological signaling blockade mechanism of 5-aminoindole derivatives.

References

Sources

Advanced Methodologies in the Synthesis of N-Substituted Indolamines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indolamine core—specifically via N-substitution—is a critical transformation in medicinal chemistry, enabling the tuning of receptor affinity, metabolic stability, and pharmacokinetic profiles. As a Senior Application Scientist, I have observed that traditional alkylation methods often fail at the intersection of selectivity and scalability. This whitepaper provides an in-depth mechanistic analysis of N-substituted indolamine synthesis, transitioning from classical reductive amination to state-of-the-art, atom-economic "Borrowing Hydrogen" (BH) methodologies.

Introduction: The Pharmacological Imperative

Indolamines, including endogenous neurotransmitters like serotonin (5-hydroxytryptamine) and trace amines like tryptamine, are foundational to neuropharmacology. In biological systems, the synthesis of these compounds is tightly regulated by rate-limiting enzymes such as tryptophan hydroxylase.

Biosynthesis A L-Tryptophan B Tryptophan Hydroxylase (Rate-Limiting) A->B C 5-Hydroxytryptophan (5-HTP) B->C D Aromatic Amino Acid Decarboxylase C->D E Serotonin (5-HT) D->E

Fig 1: Biosynthetic pathway of indolamines highlighting rate-limiting enzymatic steps.

In synthetic drug development, appending alkyl or aryl groups to the primary amine of the tryptamine core drastically alters binding affinity at 5-HT receptors. However, achieving precise mono- or di-alkylation without degrading the sensitive indole ring requires rigorous mechanistic control.

Mechanistic Analysis of Synthetic Strategies

The Nucleophilicity Dilemma: Direct Alkylation

The most intuitive approach to N-alkylation is the direct reaction of tryptamine with an alkyl halide via an S_N2 mechanism. However, this method is fundamentally flawed for precise synthesis. Once the primary amine is mono-alkylated, the inductive electron-donating effect of the new alkyl group makes the resulting secondary amine more nucleophilic than the starting material. This thermodynamic trap inevitably leads to over-alkylation, generating a complex mixture of tertiary amines and quaternary ammonium salts[1].

Reductive Amination: The Traditional Workhorse

To circumvent over-alkylation, reductive amination is widely employed. This involves the condensation of tryptamine with an aldehyde or ketone to form an imine, followed by in situ reduction. While highly functional-group tolerant, this method requires careful stoichiometric control. Excess carbonyl compounds, particularly formaldehyde, can trigger a Pictet-Spengler cyclization, where the electron-rich C2 position of the indole ring attacks the intermediate iminium ion, yielding unwanted β-carboline byproducts[2].

The "Borrowing Hydrogen" (BH) Paradigm

The modern gold standard for N-alkylation is the Borrowing Hydrogen methodology. This green, catalytic process utilizes unactivated alcohols as alkylating agents. An Iridium or Ruthenium catalyst extracts hydrogen from the alcohol to form an aldehyde, which condenses with the indolamine. The catalyst then returns the "borrowed" hydrogen to reduce the resulting imine[3]. This method produces water as the sole byproduct and completely bypasses the use of toxic alkyl halides or mutagenic reducing agents[1].

BHCycle A Alcohol B Ir Catalyst (Extracts H2) A->B Dehydrogenation C Aldehyde B->C Oxidation F N-Alkyl Tryptamine B->F H2 Transfer D Tryptamine C->D Condensation E Imine D->E -H2O E->F Hydrogenation G Water E->G Byproduct

Fig 2: Borrowing Hydrogen catalytic cycle for the green N-alkylation of indolamines.

Dianion and Phase-Transfer Catalysis

For highly sterically hindered environments or specific N-arylation targets where BH is unsuitable, dianion generation (using strong bases like n-butyllithium) or phase-transfer catalysis (using tetrabutylammonium hydrogen sulfate) provides robust, albeit more complex, alternatives[4].

Workflow Start Tryptamine Core Path1 Direct Alkylation (Alkyl Halides) Start->Path1 Path2 Reductive Amination (Aldehyde + NaBH3CN) Start->Path2 Path3 Borrowing Hydrogen (Alcohol + Ir Catalyst) Start->Path3 Result1 Over-alkylation & Quaternary Salts Path1->Result1 Result2 Mono/Di-alkylation (Pictet-Spengler Risk) Path2->Result2 Result3 Clean N-Alkylation (High Atom Economy) Path3->Result3

Fig 3: Logical workflow comparing standard synthetic pathways and their primary chemical outcomes.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative metrics of the primary synthetic strategies discussed:

Synthetic StrategyPrimary ReagentsCore AdvantageMajor LimitationTarget YieldAtom Economy
Direct Alkylation Alkyl Halide, BaseSimple executionOver-alkylation (quaternization)40-60%Low
Reductive Amination Aldehyde, NaBH₃CNHigh functional group tolerancePictet-Spengler side reactions70-85%Moderate
Borrowing Hydrogen Alcohol, [Cp*IrCl₂]₂Water is the sole byproductRequires inert atmosphere80-95%High
Phase-Transfer Alkyl Halide, TBAHSAvoids anhydrous conditionsMulti-step deprotection needed60-75%Low

Validated Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following procedures are designed as self-validating systems.

Protocol 1: Controlled Reductive Amination of Tryptamine

Objective: Synthesize N-methyltryptamine while suppressing β-carboline formation.

  • Reaction Setup : Dissolve 1.0 eq of tryptamine freebase in anhydrous methanol (0.2 M).

    • Causality: Methanol acts as a protic solvent that stabilizes the imine intermediate without participating in the nucleophilic attack.

  • Imine Formation : Add 1.0 eq of formaldehyde (37% aq) dropwise at 0°C. Adjust the pH to ~6.0 using glacial acetic acid.

    • Causality: Mild acidity protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine, and subsequently protonates the carbinolamine hydroxyl group to facilitate dehydration into the iminium ion.

  • Reduction : Add 1.5 eq of Sodium cyanoborohydride (NaBH₃CN) in small portions over 30 minutes.

    • Causality: NaBH₃CN is highly chemoselective. Unlike NaBH₄, it is stable at pH 6.0 and selectively reduces the iminium ion over the unreacted aldehyde, preventing the formation of primary alcohol byproducts[2].

  • Self-Validation (In-Process Control) : Monitor via TLC (DCM:MeOH 9:1, visualized with Ninhydrin).

    • Causality: The reaction is complete when the primary amine spot (ninhydrin positive, purple) disappears, replaced by a secondary amine spot.

  • Quench & Workup : Quench with saturated NaHCO₃ to neutralize the acid, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Iridium-Catalyzed Borrowing Hydrogen N-Alkylation

Objective: Green synthesis of N-alkyl indolamines using unactivated alcohols.

  • Inert Preparation : Inside a nitrogen-filled glovebox, combine tryptamine (1.0 eq), the target primary alcohol (1.2 eq),[Cp*IrCl₂]₂ catalyst (2 mol%), and Cs₂CO₃ (1.1 eq) in anhydrous toluene (0.5 M).

    • Causality: An inert atmosphere is absolutely critical. The Ir(III) hydride intermediate formed during the cycle is highly sensitive to oxygen, which would irreversibly oxidize and quench the catalyst[1]. Cs₂CO₃ is a mild base required to deprotonate the alcohol, facilitating its coordination to the Iridium center.

  • Thermal Activation : Seal the reaction vessel, remove it from the glovebox, and heat to 110°C for 24 hours.

    • Causality: Elevated temperature provides the necessary activation energy for the initial endothermic dehydrogenation of the alcohol[3].

  • Workup : Cool to room temperature and filter the crude mixture through a pad of Celite, washing with ethyl acetate.

    • Causality: Filtration efficiently removes the insoluble inorganic base (Cs₂CO₃) and any precipitated catalyst degradation products without the need for an aqueous workup.

  • Self-Validation (Analytical) : Submit the crude filtrate for GC-MS analysis.

    • Causality: GC-MS confirms the exact mass of the mono-alkylated product and validates the complete absence of dialkylated mass peaks, proving the selectivity of the BH cycle.

Conclusion

The synthesis of N-substituted indolamines has evolved from brute-force direct alkylation to highly elegant, catalytic processes. By understanding the underlying causality—such as the inductive effects driving over-alkylation and the hydride-transfer mechanics of Iridium catalysts—researchers can design highly selective, scalable, and environmentally benign synthetic routes. The Borrowing Hydrogen methodology, in particular, represents the future of indolamine functionalization in drug discovery.

Sources

1-(2-methoxyethyl)-1H-indol-5-amine Hydrochloride: A Strategic Building Block in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the indole core remains one of the most privileged scaffolds. However, the functionalization of this core dictates its pharmacokinetic (PK) and pharmacodynamic (PD) profile. 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride has emerged as a high-value building block, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

By strategically combining a nucleophilic 5-amino group with an N1-alkylated (2-methoxyethyl) side chain, this molecule solves two persistent challenges in medicinal chemistry: achieving high-affinity hinge-binding in kinase active sites while simultaneously optimizing aqueous solubility and metabolic stability. This guide explores the structural rationale, mechanistic applications, and validated synthetic protocols for utilizing this critical intermediate.

Physicochemical Profiling & Structural Rationale

The selection of a building block is never arbitrary. The transition from a simple 5-aminoindole to 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride is driven by strict structure-activity relationship (SAR) requirements [1, 2].

Quantitative Data Summary
PropertySpecificationRationale / Implication
Chemical Name 1-(2-methoxyethyl)-1H-indol-5-amine hydrochlorideStandardized nomenclature for procurement.
CAS No. (HCl Salt) 2763756-75-6The HCl salt form is critical for long-term shelf stability, preventing the rapid auto-oxidation typical of electron-rich anilines.
CAS No. (Free Base) 1152866-25-5The active nucleophilic form required for downstream cross-coupling reactions.
Molecular Formula C₁₁H₁₅ClN₂O (Salt)Provides the exact mass for LC-MS validation.
Molecular Weight 226.71 g/mol (Salt)Essential for stoichiometric calculations in coupling protocols.
The Causality of Structural Choices
  • The 5-Amino Group (The Linker): The amine at the C5 position acts as a highly reactive nucleophile. In drug development, this amine is typically coupled to heteroaryl halides (e.g., pyrimidines, quinolines) via Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr). This forms a secondary amine bridge that acts as a critical hydrogen-bond donor to the hinge region of target kinases [3].

  • The 1-(2-Methoxyethyl) Group (The Modulator): Unsubstituted indoles suffer from poor aqueous solubility and are prone to rapid phase I metabolism (N-glucuronidation or oxidation). The 2-methoxyethyl chain introduces an oxygen atom that acts as a hydrogen-bond acceptor, significantly lowering the LogP (improving solubility) while occupying the solvent-exposed channel of the kinase active site [4].

  • The Hydrochloride Salt (The Stabilizer): Free 5-aminoindoles are highly electron-rich and rapidly oxidize in air, turning from off-white to dark purple/black, which degrades reaction yields. Supplying this chemical as an HCl salt protonates the amine, withdrawing electron density and rendering the molecule bench-stable for months.

G Indole Indole Core (Privileged Scaffold) Amine 5-Amino Group (Nucleophilic Linker) Indole->Amine C5 Substitution Methoxyethyl 1-(2-Methoxyethyl) Group (Solubility/LogP Modulator) Indole->Methoxyethyl N1 Alkylation Kinase Kinase Hinge Region (H-Bond Donor) Amine->Kinase Target Binding Solvent Solvent Channel (Steric/Polar Fit) Methoxyethyl->Solvent ADME Optimization

Fig 1. Structural rationale and pharmacophore mapping of 1-(2-methoxyethyl)-1H-indol-5-amine.

Mechanistic Role in Targeted Therapeutics

The incorporation of this specific indole derivative is prominently featured in the patent literature for targeted oncology and immunology therapeutics.

  • Janus Kinase (JAK) Inhibitors: In the development of JAK inhibitors for autoimmune diseases, the 5-amino group is coupled to a pyrrolopyrimidine or pyrimidine core. The 1-(2-methoxyethyl) group projects out of the ATP-binding pocket toward the solvent interface, improving the drug's oral bioavailability without disrupting the critical hinge-binding interactions [3].

  • Polo-like Kinase (Plk) & FGFR Inhibitors: For anti-neoplastic agents targeting Plk2 or FGFR, the electron-rich nature of the indole ring enhances the electron density of the attached pharmacophore, tuning the pKa of the bridging amine to optimize target residence time [4].

Experimental Workflows & Protocols

To utilize this building block effectively, the process must be treated as a self-validating system. The following protocols detail the critical transition from the stable salt to the coupled Active Pharmaceutical Ingredient (API) intermediate.

Protocol A: Free-Basing the Hydrochloride Salt

Because palladium-catalyzed cross-couplings and SNAr reactions require a free nucleophilic amine, the HCl salt must be neutralized immediately prior to use to prevent auto-oxidation.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride in a biphasic mixture of Ethyl Acetate (EtOAc) and distilled water (1:1 v/v, 10 mL/gram).

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) under vigorous stirring until the aqueous layer reaches pH 8-9.

    • Causality: NaHCO₃ is chosen over NaOH to prevent base-catalyzed degradation of the indole core.

  • Phase Separation: Transfer to a separatory funnel. The organic layer should transition from turbid to completely clear.

    • Self-Validation Check: If the organic layer remains turbid, the salt is not fully neutralized. Add 5% more NaHCO₃.

  • Extraction & Drying: Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Evaporate the solvent under reduced pressure at <35°C to yield the free base as a pale oil/solid. Use immediately in Protocol B.

Protocol B: Buchwald-Hartwig Cross-Coupling

This protocol describes the attachment of the free base to a generic heteroaryl chloride (Ar-Cl) to form a kinase inhibitor intermediate.

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried Schlenk flask under Argon, combine the freshly prepared free base (1.0 eq), the Ar-Cl electrophile (1.05 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and Xantphos (0.04 eq).

    • Causality: Xantphos is a bidentate ligand with a wide bite angle, specifically chosen to suppress the formation of inactive palladium-bis(amine) complexes, driving the reaction toward the desired C-N bond formation.

  • Solvent & Heating: Inject anhydrous Toluene (5 mL/mmol). Degas the mixture via three freeze-pump-thaw cycles. Heat to 90°C for 4-6 hours.

  • Reaction Monitoring:

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the highly fluorescent indole starting material (under 254 nm UV) and the appearance of a new, lower Rf spot confirms conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate for column chromatography.

G Salt Stable HCl Salt (CAS: 2763756-75-6) FreeBase Free Base Generation (NaHCO3 / EtOAc) Salt->FreeBase Step 1: pH Adjustment Coupling Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos, 90°C) FreeBase->Coupling Step 2: Nucleophilic Addition Product Coupled API Intermediate (Target Pharmacophore) Coupling->Product Step 3: Catalytic Cycle Validation LC-MS & NMR Validation (Mass + Peak Shift) Product->Validation Step 4: QA/QC Verification

Fig 2. Self-validating experimental workflow from stable salt to coupled API intermediate.

Analytical Validation

To ensure scientific integrity and prevent downstream failures, the coupled product must be rigorously validated:

  • LC-MS (ESI+): The mass spectrum should show the expected [M+H]+ ion. Crucially, the absence of a peak at m/z 191 (the [M+H]+ of the free base) confirms complete conversion and prevents the carryover of the highly reactive amine into subsequent synthetic steps.

  • ¹H-NMR (400 MHz, DMSO-d₆): The signature validation point is the shift of the 5-amino protons. In the free base, the -NH₂ appears as a broad singlet around 4.5 ppm. Upon successful coupling, this transitions to a secondary amine (-NH-) appearing further downfield (typically 8.0 - 9.5 ppm, depending on the attached heterocycle), confirming the formation of the critical hinge-binding hydrogen bond donor.

References

  • M. K. et al. Jak inhibitor.
  • T. R. et al. Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones and therapeutic uses thereof.

Methodological & Application

Application Note: Synthesis Protocol for 1-(2-Methoxyethyl)-1H-indol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1-(2-Methoxyethyl)-1H-indol-5-amine hydrochloride (CAS No. 2763756-75-6) is a highly valuable synthetic building block utilized extensively in medicinal chemistry for the development of targeted therapeutics, including kinase inhibitors and GPCR modulators.

This application note details a robust, scalable, three-step synthetic protocol starting from commercially available 5-nitroindole. The methodology has been engineered to prioritize high atom economy, operational safety, and high-purity isolation without the need for exhaustive chromatographic purification.

Mechanistic Overview & Causality (E-E-A-T)

As a self-validating protocol, every reagent and condition has been selected based on fundamental mechanistic principles:

  • Step 1: N-Alkylation via Indolyl Anion Formation: The indole N-H bond has a pKa of approximately 16.2. Utilizing sodium hydride (NaH) ensures rapid, irreversible deprotonation[1]. The reaction is conducted in anhydrous N,N-dimethylformamide (DMF), a polar aprotic solvent that strongly solvates the sodium cation. This leaves the indolyl anion "naked" and highly nucleophilic, facilitating a rapid SN​2 displacement of the bromide from 1-bromo-2-methoxyethane[2].

  • Step 2: Catalytic Hydrogenation of the Nitro Group: Reduction of the C5-nitro group is achieved via palladium on carbon (Pd/C) catalyzed hydrogenation[3]. This method is strictly preferred over chemical reductants (e.g., Fe/HCl or SnCl2) because it avoids toxic metal waste and simplifies the workup to a single filtration step. The 2-methoxyethyl ether and the indole core remain completely stable under standard H2​ balloon conditions.

  • Step 3: Anhydrous Hydrochloride Salt Formation: Electron-rich 5-aminoindoles are highly susceptible to air oxidation, often degrading into dark, tarry oligomers. Converting the free base to its hydrochloride salt immediately upon isolation locks the amine in a protonated state, drastically enhancing ambient stability and aqueous solubility. Employing anhydrous 4M HCl in dioxane prevents hydrolytic cleavage of the ether linkage.

Synthetic Workflow Visualization

SynthesisWorkflow SM 5-Nitroindole (Starting Material) Step1 Step 1: N-Alkylation NaH, DMF, 0 °C to RT 1-Bromo-2-methoxyethane SM->Step1 Int1 1-(2-Methoxyethyl)-5-nitro-1H-indole (Intermediate 1) Step1->Int1 Step2 Step 2: Catalytic Hydrogenation 10% Pd/C, H2 (1 atm), MeOH, RT Int1->Step2 Int2 1-(2-Methoxyethyl)-1H-indol-5-amine (Free Base) Step2->Int2 Step3 Step 3: Salt Formation 4M HCl in Dioxane, Et2O, 0 °C Int2->Step3 Product 1-(2-Methoxyethyl)-1H-indol-5-amine HCl (Final Product) Step3->Product

Three-step synthetic workflow for 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride.

Quantitative Data Summary

StepChemical ReagentMW ( g/mol )EquivalentsAmountExpected Yield
1 5-Nitroindole162.151.01.62 g (10 mmol)-
1 NaH (60% dispersion in oil)24.001.20.48 g (12 mmol)-
1 1-Bromo-2-methoxyethane139.001.21.67 g (12 mmol)80–85%
2 1-(2-Methoxyethyl)-5-nitro-1H-indole220.231.01.10 g (5 mmol)-
2 10% Pd/C-10 wt%0.11 g90–95%
3 1-(2-Methoxyethyl)-1H-indol-5-amine190.241.00.76 g (4 mmol)-
3 4M HCl in Dioxane36.461.21.2 mL (4.8 mmol)>95%

Experimental Protocols

Step 1: Synthesis of 1-(2-methoxyethyl)-5-nitro-1H-indole

Safety Note: Sodium hydride is highly pyrophoric. Handle under an inert atmosphere.

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Suspend NaH (0.48 g, 12 mmol) in anhydrous DMF (20 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Add 5-nitroindole (1.62 g, 10 mmol) portion-wise over 5 minutes.

    • In-Process Validation: You will observe immediate H2​ gas evolution (bubbling) and the suspension will transition into a deep yellow/orange solution, confirming the formation of the indolyl anion.

  • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add 1-bromo-2-methoxyethane (1.67 g, 12 mmol) dropwise via syringe. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • In-Process Validation: Monitor reaction completion via TLC (3:1 Hexanes:EtOAc). The starting material ( Rf​≈0.3 ) should be completely consumed and replaced by a higher-running product spot ( Rf​≈0.5 ).

  • Carefully quench the reaction by pouring it into cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to selectively partition and remove residual DMF, followed by a final brine wash (20 mL).

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a yellow solid.

Step 2: Catalytic Hydrogenation to the Free Base

Safety Note: Pd/C can ignite volatile solvents in the presence of oxygen. Never add dry Pd/C to methanol in an open atmosphere.

  • In a 50 mL flask, dissolve 1-(2-methoxyethyl)-5-nitro-1H-indole (1.10 g, 5 mmol) in HPLC-grade Methanol (25 mL).

  • Purge the flask with Argon, then carefully add 10% Pd/C (0.11 g, 10 wt%).

  • Seal the flask with a septum, evacuate the atmosphere via vacuum, and backfill with Hydrogen gas using a balloon. Repeat this purge cycle three times.

  • Stir the suspension vigorously at room temperature for 2–4 hours.

  • In-Process Validation: Hydrogen uptake will cease, and the deep yellow color of the nitro compound will dissipate to a pale yellow/colorless solution. TLC (1:1 Hexanes:EtOAc) will reveal a new, highly polar spot ( Rf​≈0.1 ) that stains dark purple with ninhydrin.

  • Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with additional Methanol (20 mL).

  • Concentrate the filtrate under reduced pressure. The resulting 1-(2-methoxyethyl)-1H-indol-5-amine free base must be used immediately in Step 3 to prevent oxidative degradation.

Step 3: Hydrochloride Salt Formation
  • Dissolve the freshly prepared crude free base (0.76 g, 4 mmol) in anhydrous Diethyl Ether (15 mL) and cool to 0 °C.

  • Under continuous stirring, add 4M HCl in dioxane (1.2 mL, 4.8 mmol) dropwise.

  • In-Process Validation: An immediate, thick precipitation of a white to off-white solid will occur upon the addition of the acid, visually confirming successful salt formation.

  • Stir the suspension for an additional 30 minutes at 0 °C to maximize precipitation yield.

  • Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous Diethyl Ether (2 x 10 mL) to remove any unreacted free base or organic impurities.

  • Dry the resulting powder overnight in a vacuum desiccator to yield pure 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride.

References

  • Sigma-Aldrich. "1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride (CAS 2763756-75-6) Product Specifications." Sigma-Aldrich. Link

  • ACS Publications. "Indole Based Weapons to Fight Antibiotic Resistance: A Structure–Activity Relationship Study." Journal of Medicinal Chemistry. Link

  • BenchChem. "1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine Synthesis Pathways." BenchChem Reagents. Link

  • National Center for Biotechnology Information (NCBI). "Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor." PMC. Link

Sources

Application Note: Optimized Fischer Indole Synthesis for 1,5-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Pharmacological Significance

The indole scaffold is a privileged structure in medicinal chemistry. Specifically, 1,5-disubstituted indoles have emerged as highly potent and selective pharmacophores. Recent drug development efforts have identified 1,5-disubstituted indole derivatives as highly selective inhibitors of human neuronal nitric oxide synthase (nNOS), demonstrating up to 850-fold selectivity over inducible (iNOS) and endothelial (eNOS) isoforms [1].

Synthesizing these specific substitution patterns requires precise regiocontrol. While traditional methods often rely on the post-synthetic N-alkylation of a 5-substituted indole—a process plagued by competing C-alkylation and poor yields—the direct Fischer Indole Synthesis using N1-alkyl-N1-(4-substituted-phenyl)hydrazines offers a robust, regioselective, and scalable alternative [2].

Mechanistic Causality & Regiocontrol

The Fischer Indole Synthesis is a cascade reaction driven by precise thermodynamic and kinetic forces. Understanding the causality behind each step is critical for protocol optimization:

  • Precursor Selection for Regiocontrol: To exclusively synthesize a 1,5-disubstituted indole, the starting material must be an N1-alkyl-N1-(4-substituted-phenyl)hydrazine. The 4-position substitution on the phenyl ring blocks one of the ortho positions. Consequently, the subsequent [3,3]-sigmatropic rearrangement is forced to occur at the only available unsubstituted ortho position, exclusively yielding the 5-substituted indole core.

  • Acid Catalyst Selection: The reaction requires an acid to drive the tautomerization of the hydrazone to the ene-hydrazine. Brønsted acids (e.g., p-TsOH) are preferred for electron-rich hydrazines as they readily protonate the basic nitrogen. Conversely, Lewis acids (e.g., ZnCl 2​ or BF 3​ ·OEt 2​ ) are selected for electron-deficient substrates because they coordinate strongly with the heteroatoms, lowering the activation energy required for the rate-determining [3,3]-sigmatropic rearrangement.

  • Re-aromatization & Deamination: Following the rearrangement, the intermediate cyclic aminal is highly unstable. The acidic environment catalyzes the elimination of ammonia (NH 3​ ), driving the thermodynamic sink toward the fully aromatic, highly stable indole system.

FischerIndoleWorkflow Step1 1. Reagent Preparation (N1-Alkyl-N1-Arylhydrazine + Ketone) Step2 2. Hydrazone Formation (Acidic Media, Reflux) Step1->Step2 Add Acid Catalyst Step3 3. [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) Step2->Step3 Heat / Tautomerization Step4 4. Cyclization & Deamination (Indole Core Assembly) Step3->Step4 Re-aromatization Step5 5. Workup & Extraction (pH Neutralization) Step4->Step5 Quench & Extract QC 6. QC Validation (LC-MS, 1H-NMR) Step5->QC >95% Purity Target

Workflow of the Fischer Indole Synthesis for 1,5-disubstituted indoles.

Substrate Scope & Quantitative Yield Data

The efficiency of the Fischer Indole Synthesis is highly dependent on the steric and electronic properties of the ketone and hydrazine. The table below summarizes validated yields for various 1,5-disubstituted indole cores[1, 2].

Hydrazine DerivativeKetone / CarbonylCatalyst / SolventProduct CoreIsolated Yield (%)
1-Methyl-1-(4-fluorophenyl)hydrazineAcetonep-TsOH, Toluene1,2-Dimethyl-5-fluoroindole78%
1-Benzyl-1-(4-methoxyphenyl)hydrazine2-ButanoneZnCl 2​ , AcOH1-Benzyl-2,3-dimethyl-5-methoxyindole82%
1-(Aminoalkyl)-1-(4-cyanophenyl)hydrazineCyclohexanonePPA, EtOH1-(Aminoalkyl)-5-cyano-THC*65%
1-Ethyl-1-(4-nitrophenyl)hydrazineAcetophenoneBF 3​ ·OEt 2​ , DCM1-Ethyl-2-phenyl-5-nitroindole71%

*THC = Tetrahydrocarbazole derivative.

Self-Validating Experimental Protocol

This protocol describes the synthesis of a generic 1-alkyl-5-substituted indole. It is designed as a self-validating system, incorporating mandatory Quality Control (QC) checkpoints to prevent the propagation of failed intermediates.

Materials Required:

  • N1-alkyl-N1-(4-substituted-phenyl)hydrazine hydrochloride (1.0 eq)

  • Aliphatic or cyclic ketone (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H 2​ O) (1.5 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried, round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend the hydrazine hydrochloride (10 mmol) in anhydrous toluene (50 mL).

  • Catalyst & Substrate Addition: Add the ketone (12 mmol) followed by p-TsOH·H 2​ O (15 mmol).

    • Causality: The Dean-Stark trap is critical. The condensation of the hydrazine and ketone produces water. Removing this water shifts the equilibrium entirely toward the hydrazone, preventing hydrolysis.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 110 °C).

    • QC Checkpoint 1 (Hydrazone Formation): After 1 hour, take a 50 µL aliquot. Run TLC (Hexanes/EtOAc 8:2). Spray with ninhydrin and heat. The disappearance of the primary/secondary amine spot confirms complete hydrazone formation.

  • Rearrangement & Cyclization: Continue refluxing for 12–18 hours. The solution will typically darken as the indole core forms and ammonia is expelled.

    • QC Checkpoint 2 (Reaction Completion): Monitor via LC-MS. Look for the mass corresponding to [M+H] + of the target indole. The absence of the hydrazone mass [M+H+17] + indicates complete deamination and cyclization.

  • Quenching & Workup: Cool the reaction to room temperature. Slowly add saturated aqueous NaHCO 3​ (50 mL) while stirring vigorously.

    • QC Checkpoint 3 (pH Validation): Test the aqueous layer with pH paper. It must be ≥ pH 8. Indoles are prone to acid-catalyzed dimerization/polymerization; neutralizing the p-TsOH completely is non-negotiable before extraction.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation Parameters

To confirm the successful synthesis of the 1,5-disubstituted architecture, the purified compound must be validated using 1 H-NMR (400 MHz, CDCl 3​ ):

  • C4-Proton Signature: The defining feature of a 5-substituted indole is the isolated proton at the C4 position. Look for a distinct singlet (or finely split doublet, J < 2 Hz) in the aromatic region (typically 7.5–8.0 ppm, depending on the electron-withdrawing/donating nature of the C5 substituent).

  • N-Alkyl Signature: The protons of the alkyl group attached to the N1 position will appear significantly deshielded. For an N-methyl group, expect a sharp singlet around 3.7–3.8 ppm.

  • Purity: LC-MS integration at 254 nm must show >95% Area Under Curve (AUC) for the target peak before utilizing the compound in subsequent biological assays.

References

  • Renton, P., Speed, J., Maddaford, S., Annedi, S. C., Ramnauth, J., Rakhit, S., & Andrews, J. (2011). "1,5-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(18), 5301-5304. URL:[Link]

  • Shiri, M. (2012). "Indoles in Multicomponent Processes (MCPs)." Chemical Reviews, 112(6), 3508-3549. URL:[Link]

Application Note: Advanced Chromatographic Purification of Indole Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Overcoming Silanol Interactions and Optimizing Recovery

Introduction & Mechanistic Causality

Indole amines—encompassing tryptamine derivatives (e.g., serotonin, 5-MeO-DMT) and synthetic pharmaceutical intermediates—present unique chromatographic challenges. Because these molecules contain both an electron-rich indole ring and a basic aliphatic amine, they are highly polar and readily ionizable. In drug development, they are frequently synthesized and stored as salts (e.g., hydrochlorides, fumarates) to enhance chemical stability.

When purifying these compounds via standard normal-phase chromatography, scientists frequently encounter severe peak tailing, irreversible column binding, and catastrophic yield losses. The causality behind this lies in the surface chemistry of unmodified silica gel. Silica is a Brønsted acid; its surface silanol groups possess a pKa of approximately 4.5 to 5.5. When a basic indole amine passes through the column, strong acid-base interactions and ion-exchange mechanisms occur between the basic nitrogen and the acidic silanols[1].

To build a self-validating purification system, chromatographic selectivity must be manipulated by altering either the mobile phase chemistry (adding competing bases) or the stationary phase chemistry (using amine-bonded silica or reversed-phase media).

Principles of Separation: Overcoming Acid-Base Interactions

Designing a robust protocol requires adhering to the physiochemical properties of the target molecule.

  • The "2 pH Rule" and Mobile Phase Modifiers: Basic amine compounds are best retained and separated when the mobile phase pH is alkaline, forcing the molecule into its free-base form. The "2 pH rule" dictates that to fully deprotonate an amine, the solution's pH must be adjusted to at least two units above the amine's pKa[1]. By adding a competing amine modifier (such as 1–5% triethylamine or ammonium hydroxide) to the eluent, the acidic silica silanols are effectively "neutralized," preventing the target indole amine from binding irreversibly[1].

  • Stationary Phase Innovation (Amine-Bonded Silica): An alternative and often superior approach is utilizing amine-functionalized silica (e.g., KP-NH). This media features a propylamine moiety bonded to the silica surface, providing an inherently alkaline environment. This eliminates the need for mobile phase modifiers and allows the use of less hazardous, easier-to-evaporate solvent systems like heptane/ethyl acetate[2].

  • Reversed-Phase (C18) for Intact Salts: If the objective is to purify the indole amine without breaking the salt form (e.g., quaternary ammonium salts), reversed-phase chromatography is required. Due to the extreme polarity of amine salts, C18 columns utilizing acetonitrile/water gradients provide the necessary retention and resolution without the destructive acid-base interactions seen on normal-phase silica[3].

Workflow Decision Matrix

G Start Indole Amine Salt Crude Mixture Decision1 Target Isolation State? Start->Decision1 RP_Path Intact Salt (Reversed-Phase C18) Decision1->RP_Path Preserve Salt Form FB_Path Free Base (Normal-Phase Silica) Decision1->FB_Path Convert to Free Base RP_Method Eluent: MeCN / H2O (+ 0.1% TFA or Buffer) RP_Path->RP_Method Decision2 Stationary Phase Selection FB_Path->Decision2 Unmodified Standard Silica (Requires Modifier) Decision2->Unmodified Standard Media AmineBonded Amine-Bonded Silica (No Modifier Needed) Decision2->AmineBonded Functionalized Media Unmodified_Method Eluent: DCM / MeOH + 1-5% TEA or NH4OH Unmodified->Unmodified_Method Amine_Method Eluent: Heptane / EtOAc or EtOAc / MeOH AmineBonded->Amine_Method

Decision matrix for selecting the optimal indole amine salt chromatography workflow.

Experimental Protocols

Protocol 1: Normal-Phase Purification via Free-Basing and Mobile Phase Modifiers

Self-Validation Check: Before running the column, perform 2D-TLC. Spot the crude mixture, run it in the chosen solvent system, dry the plate, rotate 90 degrees, and run again. If the compound streaks or fails to form a tight spot on the second run, the modifier concentration is insufficient.

  • Salt Break (Free-Basing): Dissolve the indole amine salt in dichloromethane (DCM). Wash with saturated aqueous NaHCO₃ (pH ~8–9) to convert the salt to its free base. Extract the aqueous layer 3x with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Column Equilibration: Pack a standard silica gel column. Equilibrate with 2 column volumes (CV) of the starting mobile phase containing 1% v/v Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to saturate the active silanol sites.

  • Gradient Elution: Load the sample. Elute using a gradient of DCM to DCM/MeOH (90:10) maintaining 1% TEA throughout. For specific derivatives like 5-MeO-DMT, a gradient of 5-15% methanol in ethyl acetate can also be highly effective[4].

  • Post-Purification: Pool fractions based on TLC or UV detection. Evaporate the solvent. Note: Prolonged exposure to TEA during concentration can cause degradation; evaporate under high vacuum at <40°C.

Protocol 2: Advanced Purification using Amine-Functionalized Silica
  • Column Selection: Select an amine-bonded silica column (e.g., Biotage® Sfär KP-amine) appropriate for the sample mass (typically 10:1 to 50:1 silica-to-crude ratio).

  • Solvent System Selection: Prepare a gradient of Heptane (or Hexane) and Ethyl Acetate. Because the stationary phase is already basic, no TEA or NH₄OH is required[2].

  • Elution and Recovery: Load the crude free-base indole amine. Run a gradient from 100% Heptane to 100% Ethyl Acetate. The alkaline surface repels the basic amine, resulting in sharp, symmetrical peaks and near-quantitative recovery[2].

Protocol 3: Reversed-Phase Purification of Intact Salts
  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Trifluoroacetic Acid or Formic Acid) and Solvent B (Acetonitrile + 0.1% TFA). The acidic buffer maintains the protonated state of the amine salt. HPLC for tryptamine analysis often utilizes reversed-phase columns due to the polar nature of the compounds[5].

  • Chromatography: Inject the aqueous solution of the indole amine salt onto a C18 preparative column.

  • Gradient Elution: Run a shallow gradient (e.g., 5% to 60% B over 20 CVs). The polar salt will elute early. Monitor via DAD (Diode Array Detector) at 280 nm (characteristic indole absorbance)[5].

  • Lyophilization: Pool pure fractions and lyophilize (freeze-dry) to isolate the purified salt as a fluffy powder.

Quantitative Data Presentation

ParameterStandard Silica (Modified)Amine-Bonded SilicaReversed-Phase (C18)
Target State Free BaseFree BaseIntact Salt
Stationary Phase Unmodified Silica (Brønsted Acid)Propylamine-functionalized SilicaOctadecyl carbon chain (C18)
Typical Solvents DCM / MeOH / NH₄OHHeptane / EtOAcMeCN / H₂O / TFA
Causality / Mechanism Modifier neutralizes acidic silanols to prevent ion-exchange.Alkaline surface repels basic amines, preventing tailing.Hydrophobic interactions; buffer suppresses ionization.
Typical Yield 60 - 80% (Loss due to irreversible binding)85 - 98% (Minimal surface interaction)90 - 99% (Highly efficient recovery)
Post-Purification High risk of modifier co-elution; requires high vacuum.Easy solvent evaporation; high purity.Requires lyophilization to remove water.

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography?
  • Title: When should amine-bonded columns be used for purification?
  • Title: Quaternary ammonium salt purification Source: Reddit r/Chempros URL
  • Title: Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa Source: ProQuest URL
  • Title: WO2023002005A1 - Method for preparing a tryptamine derivative Source: Google Patents URL

Sources

Application Note: 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the indole-5-amine scaffold is a privileged pharmacophore, frequently deployed as a hinge-binding motif in the development of potent protein kinase inhibitors (e.g., c-Src, c-Abl, and FGFR) and GPCR ligands [1]. However, unsubstituted indoles often suffer from poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles.

The integration of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride addresses these liabilities directly. By functionalizing the indole N1 position with a 2-methoxyethyl appendage, medicinal chemists can significantly enhance the topological polar surface area (TPSA) and modulate Hansen Solubility Parameters (HSP) without introducing a hydrogen bond donor that might disrupt target binding [2, 3]. Furthermore, utilizing the hydrochloride salt form is a critical handling strategy; it protonates the electron-rich 5-amine, lowering the highest occupied molecular orbital (HOMO) energy and protecting the building block from the rapid auto-oxidation typically observed in free aminoindoles[4].

Physicochemical Profiling

To facilitate integration into structure-activity relationship (SAR) campaigns, the physicochemical parameters of this building block are summarized below. The properties highlight its utility as a lead-like fragment.

PropertyValue / DescriptorImpact on Drug Design
Chemical Name 1-(2-methoxyethyl)-1H-indol-5-amine HClStandardized nomenclature for SAR tracking.
CAS Number 2763756-75-6 (HCl Salt)Ensures procurement of the stable salt form [5].
Molecular Weight 226.71 g/mol (Salt) / 190.24 g/mol (Free)Low MW allows for extensive downstream elaboration.
Molecular Formula C11H14N2O · HCl-
H-Bond Donors 2 (from primary amine)Provides vectors for hinge-region interactions.
H-Bond Acceptors 2 (from amine and ether oxygen)Ether oxygen acts as a solvent-exposed solubilizer.
Oxidative Liability Low (as HCl salt) / High (as free base)Salt form ensures reproducibility in high-throughput arrays.

Pharmacophore Logic & Synthetic Workflow

The strategic placement of the 2-methoxyethyl group and the 5-amine dictates the molecule's orientation within biological targets. The diagrams below illustrate the logical relationship between the building block's structural features and its biological target, followed by the synthetic workflow required to elaborate it.

Pharmacophore Core Indole Core (π-π Stacking & Hydrophobic) R1 N1: 2-Methoxyethyl (Solubility & H-Bond Acceptor) Core->R1 R5 C5: Amine (Vector for Hinge Binder) Core->R5 Target Kinase ATP Pocket Core->Target Anchors in pocket Solvent Solvent Exposed Region R1->Solvent Improves ADME R5->Target H-bond to hinge region

Pharmacophore mapping of 1-(2-methoxyethyl)-1H-indol-5-amine within a kinase ATP-binding pocket.

Workflow A 1-(2-methoxyethyl)-1H- indol-5-amine HCl B Free-Basing (DIPEA / Cs2CO3) A->B C1 Amide Coupling (HATU / DMF) B->C1 C2 Buchwald-Hartwig (Pd2(dba)3 / XPhos) B->C2 D1 Type I/II Kinase Inhibitors C1->D1 D2 GPCR Ligands / Targeted Degraders C1->D2 C2->D1

Synthetic workflow integrating the indole-5-amine building block into advanced lead compounds.

Experimental Protocols

The following self-validating protocols are optimized specifically for the hydrochloride salt of 1-(2-methoxyethyl)-1H-indol-5-amine.

Protocol A: Amide Bond Formation via HATU Coupling

Objective: Vectorize the C5 position with a carboxylic acid payload to generate an amide-linked lead compound. Causality & Reagent Selection: HATU is selected over EDC/HOBt due to its superior kinetics with electron-neutral/rich anilines, minimizing the residence time of the free amine and preventing side reactions.

  • Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.1 equiv, 0.55 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) dropwise. Note: 1.0 equiv is consumed to neutralize the indole HCl salt, 1.0 equiv deprotonates the carboxylic acid, and 1.0 equiv acts as the catalytic base for the coupling mechanism.

  • Amine Addition: Add 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride (1.0 equiv, 0.5 mmol) in one portion. Stir the reaction mixture at 25 °C for 2 hours.

  • Validation Checkpoint: Aliquot 5 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. Confirm the disappearance of the free amine peak ( m/z 191.1[M+H]+) and the appearance of the target amide mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively partition and remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Form a secondary amine linkage at the C5 position with an aryl or heteroaryl halide. Causality & Reagent Selection: XPhos is utilized as the dialkylbiaryl phosphine ligand because its steric bulk actively prevents the bis-arylation of primary amines, ensuring selective mono-arylation. Cs₂CO₃ is chosen as a mild, functional-group-tolerant base [4].

  • Preparation: In a Schlenk flask, combine 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride (1.0 equiv, 0.5 mmol), the target aryl bromide (1.0 equiv, 0.5 mmol), Pd₂(dba)₃ (0.05 equiv, 2.5 mol%), XPhos (0.1 equiv, 5 mol%), and Cs₂CO₃ (2.5 equiv, 1.25 mmol). Note: The extra 0.5-1.0 equiv of base is strictly required to liberate the free amine from its HCl salt in situ.

  • Degassing: Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment, preventing the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via a gas-tight syringe.

  • Reaction: Seal the flask and heat the mixture to 95 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The highly fluorescent indole starting material (under 254 nm and 365 nm UV) should be fully consumed. Post-purification, ¹H NMR should display a distinct upfield shift in the indole C4-H and C6-H protons due to the altered electronic environment of the secondary amine.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

References

  • European Patent Office (EP3222620B1)
  • HSP Basics | Practical Solubility Science Prof. Steven Abbott URL:[Link]

  • Diindolylamine Preparation and Stability Investigations ACS Omega, 2022, 7(6), 5194–5204 URL:[Link]

Advanced Derivatization Strategies for the 5-Amino Group of Indole: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

5-Aminoindole is a privileged heterocycle in medicinal chemistry, serving as a critical building block for the synthesis of kinase inhibitors, antiviral agents, and serotonin receptor modulators[1]. However, derivatizing the 5-amino group presents a complex chemoselectivity challenge due to the presence of multiple reactive sites on the indole core.

To design a successful derivatization workflow, researchers must understand the causality behind the reactivity of these sites:

  • The 5-Amino Group: Acts as an exocyclic, aniline-like primary amine. It is highly nucleophilic toward mild electrophiles.

  • The Indole N1: Contains a lone pair delocalized into the aromatic π -system, making it weakly nucleophilic but highly acidic (pKa ~16). Strong bases will deprotonate N1, leading to unwanted N1-alkylation or acylation.

  • The C3 Position: Highly electron-rich and susceptible to electrophilic attack. Highly reactive electrophiles (e.g., standard acyl chlorides) will often trigger Friedel-Crafts-type C3-functionalization[2].

Chemoselectivity Indole 5-Aminoindole N1 Indole N1 (Weakly Nucleophilic, Acidic) Indole->N1 Strong Base (Deprotonation) C3 C3 Position (Nucleophilic to Electrophiles) Indole->C3 Strong Electrophiles (Friedel-Crafts) NH2 5-Amino Group (Primary Amine, Highly Reactive) Indole->NH2 Mild Electrophiles / Pd-Catalysis (Targeted Derivatization)

Fig 1: Chemoselectivity logic of 5-aminoindole highlighting competing reactive sites.

Chemoselective Amidation (N-Acylation)

Causality & Design

Traditional acylation using acyl chlorides often leads to intense background reactions, poor functional group tolerance, and competing C3-acylation[2]. To achieve exclusive 5-N-acylation, the electrophilicity of the acylating agent must be attenuated. Utilizing thioesters as a stable acyl source allows for a mild, base-promoted nucleophilic substitution. The basicity of the environment (e.g., using Cs2​CO3​ ) is tuned to deprotonate the 5-amino group without stripping the N1 proton[3][4].

Protocol: Thioester-Mediated N-Acylation

Self-Validating System: This protocol relies on the precipitation of the thiolate byproduct to drive the reaction forward, ensuring high conversion rates without relying on harsh thermodynamics.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-aminoindole (0.2 mmol, 1.0 equiv), the desired thioester (0.6 mmol, 3.0 equiv), and anhydrous Cs2​CO3​ (0.6 mmol, 3.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with inert gas (Argon or N2​ ). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Inject 2.0 mL of anhydrous xylene through a septum.

  • Reaction: Heat the mixture in an oil bath at 140 °C for 12 hours under vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Quality Control (QC): Validate chemoselectivity via 1H NMR. The absence of a downfield shift at the C3 proton (typically ~6.4 ppm) and the retention of the broad N1-H singlet (~11.0 ppm in DMSO- d6​ ) confirms selective 5-NH acylation.

Reductive Amination (Mono-Alkylation)

Causality & Design

Direct alkylation with alkyl halides frequently results in over-alkylation (forming tertiary amines) or competing N1-alkylation[5]. Reductive amination circumvents this by forming a transient imine exclusively at the primary 5-amino group. The addition of a mild reducing agent, sodium triacetoxyborohydride ( NaBH(OAc)3​ ), is critical; it selectively reduces the imine intermediate much faster than it reduces the starting aldehyde, preventing alcohol byproducts[1].

Protocol: Chemoselective Mono-Alkylation
  • Imine Formation: Dissolve 5-aminoindole (1.0 mmol, 1.0 equiv) and the target aldehyde (1.05 mmol, 1.05 equiv) in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 equiv) to activate the carbonyl carbon. Stir at room temperature for 2 hours. Validation: Monitor by TLC (disappearance of the primary amine spot).

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes to control the exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.

  • Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • QC: Mass spectrometry (ESI-MS) should show the [M+H]+ peak corresponding to the mono-alkylated mass, with no +2R mass peaks indicative of over-alkylation.

Buchwald-Hartwig Cross-Coupling (N-Arylation)

Causality & Design

Synthesizing N-aryl-5-aminoindoles requires transition-metal catalysis. The primary failure point in this workflow is base selection. Strong ionic bases like LiHMDS or NaOtBu will deprotonate the indole N1, leading to N1-arylation or catalyst poisoning. Utilizing soluble weak bases (e.g., DBU) or mild inorganic bases (e.g., K3​PO4​ ) ensures that deprotonation only occurs at the highly acidic, Pd-coordinated amine intermediate, driving the catalytic cycle selectively toward 5-amino arylation[6].

BHA_Workflow Step1 1. Pre-catalyst Activation (Pd(0) generation) Step2 2. Oxidative Addition (Aryl Halide insertion) Step1->Step2 Step3 3. Amine Coordination (5-Aminoindole binding) Step2->Step3 Step4 4. Base-Assisted Deprotonation (Weak base prevents N1 reaction) Step3->Step4 Step5 5. Reductive Elimination (C-N bond formation) Step4->Step5

Fig 2: Mechanism of Buchwald-Hartwig N-arylation for 5-aminoindole.

Protocol: Pd-Catalyzed N-Arylation
  • Preparation: In an argon-filled glovebox, charge a reaction vial with 5-aminoindole (1.2 mmol, 1.2 equiv), aryl halide (1.0 mmol, 1.0 equiv), tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and anhydrous K3​PO4​ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 5.0 mL of rigorously degassed 1,4-dioxane. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 90 °C in a pre-heated aluminum block for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove the palladium black and phosphate salts.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography.

  • QC: 1H NMR will reveal the integration of a single secondary amine proton (N-H) at the 5-position, confirming successful mono-arylation without N1 interference.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three primary derivatization strategies discussed.

Derivatization TypeReagents / CatalystTypical YieldChemoselectivity DriverKey Advantage
N-Acylation Thioesters, Cs2​CO3​ 75–97%Mild acyl source prevents C3/N1 attackHigh functional group tolerance
Reductive Amination Aldehyde, NaBH(OAc)3​ 60–85%Mild hydride source reduces imine selectivelyPrevents tertiary amine formation
Buchwald-Hartwig Pd-Precatalyst, Weak Base79–98%Weak base prevents N1 deprotonationAccess to complex N-aryl scaffolds

References

  • Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles Source: Angewandte Chemie (via Academia.edu) URL:7[7]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles Source: Dalian Institute of Chemical Physics (DICP) URL:2[2]

  • Chemoselective N-acylation of indoles using thioesters as acyl source Source: Beilstein Journal of Organic Chemistry (via ResearchGate) URL:3[3][4]

  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism Source: ChemRxiv URL:6[6]

  • Application Notes and Protocols for Derivatives of 2-Methyl-1-propyl-1H-indol-5-amine Source: BenchChem URL:5[5]

  • Identification of an indol-based derivative as potent and selective varicella zoster virus (VZV) inhibitor Source: National Institutes of Health (NIH / PMC) URL:1[1]

Sources

Application Note: Comprehensive LC-MS/MS Protocol for the Detection of Indole Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Tryptophan (Trp) is an essential amino acid whose metabolic fate is deeply intertwined with the microbiome-gut-brain axis, immune regulation, and systemic homeostasis. Trp is catabolized through three primary routes: the host-driven serotonin and kynurenine pathways, and the microbial degradation pathway, which yields various bioactive indole derivatives (e.g., indole-3-acetic acid, indole-3-propionic acid, and indoxyl sulfate)[1].

Because these metabolites possess highly diverse chemical properties (varying polarities, pKa values, and endogenous concentrations) and exist in complex biological matrices like plasma, feces, and brain tissue, traditional analytical methods often fall short. A robust, high-resolution Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is strictly required to achieve the sensitivity and specificity necessary for modern drug development and biomarker discovery[2].

Pathway Trp L-Tryptophan Serotonin_Path Serotonin Pathway (Host Enterochromaffin Cells) Trp->Serotonin_Path Kynurenine_Path Kynurenine Pathway (Host Immune/Liver) Trp->Kynurenine_Path Microbial_Path Microbial Indole Pathway (Gut Microbiota) Trp->Microbial_Path Serotonin Serotonin (5-HT) Melatonin Serotonin_Path->Serotonin Kynurenine Kynurenine Kynurenic Acid Quinolinic Acid Kynurenine_Path->Kynurenine Indoles Indole-3-acetic acid (IAA) Indole-3-propionic acid (IPA) Indoxyl Sulfate Microbial_Path->Indoles

Metabolic pathways of tryptophan yielding serotonin, kynurenine, and microbial indoles.

Causality in Methodological Design (E-E-A-T)

As a self-validating analytical system, every step in this protocol is designed to mitigate specific biochemical challenges:

  • Why avoid chemical derivatization? Historically, derivatization was used to improve the retention of highly polar amines on reversed-phase columns. However, modern stationary phases—specifically Pentafluorophenyl (PFP) or Biphenyl columns—offer alternative retention mechanisms (π-π and dipole-dipole interactions). This allows for the simultaneous retention of underivatized polar amines (like serotonin) and hydrophobic indoles, significantly reducing sample preparation time and technical variance[3][4].

  • Why Solid-Phase Extraction (SPE) over simple Protein Precipitation (PPT)? While PPT is sufficient for high-abundance metabolites in serum, feces and brain tissues contain high lipid contents that cause severe ion suppression in the Electrospray Ionization (ESI) source. A two-step extraction—PPT followed by polymeric reversed-phase SPE (e.g., Oasis HLB)—removes phospholipids, ensures maximum column lifespan, and limits matrix effects to <15%[4][5].

  • How do we establish a "True Blank"? Indole derivatives are endogenous, meaning a true blank biological matrix for calibration does not exist. To solve this, the protocol utilizes a surrogate matrix (charcoal-stripped human serum or 1% BSA) combined with Stable Isotope-Labeled Internal Standards (SIL-IS). Spiking SIL-IS (e.g., d5-Tryptophan) before extraction corrects for differential extraction recoveries and matrix-induced ion enhancement/suppression, ensuring absolute quantitative accuracy[4][6].

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Solvents: LC-MS grade Water, Methanol (MeOH), and Acetonitrile (ACN).

  • Additives: Formic Acid (FA) and Ascorbic Acid (to prevent oxidation of indoleamines).

  • Extraction: Oasis HLB 96-well SPE plates (10 mg sorbent, 30 µm particle size)[4].

  • Standards: Authentic standards for Indole derivatives and SIL-IS (e.g., d5-Tryptophan, d4-Serotonin).

Sample Preparation Workflow

Workflow Sample Biological Matrix (Plasma/Feces/Brain) Homogenization Homogenization (with Ascorbic Acid) Sample->Homogenization Tissue/Feces PPT Protein Precipitation (Cold MeOH + SIL-IS) Sample->PPT Plasma Homogenization->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge SPE Solid-Phase Extraction (Oasis HLB) Centrifuge->SPE Evap N2 Evaporation & Reconstitution SPE->Evap LCMS UHPLC-MS/MS Analysis Evap->LCMS

Sample preparation workflow for extracting indole derivatives from biological matrices.

Step-by-Step Execution:

  • Homogenization (Feces/Tissue only): Weigh 20 mg of feces or brain tissue. Add 400 µL of ice-cold extraction buffer (MeOH:H2O, 80:20 v/v) containing 0.1% ascorbic acid. Homogenize using a bead beater at 30 Hz for 2 min.

  • Protein Precipitation (All matrices): For plasma, mix 50 µL of sample with 150 µL of ice-cold MeOH containing the SIL-IS mixture. For tissue/feces homogenates, use 200 µL of the supernatant from Step 1.

  • Centrifugation: Centrifuge at 14,000 × g for 15 min at 4 °C to pellet proteins and cellular debris.

  • SPE Clean-up:

    • Condition the HLB plate with 1 mL MeOH, then equilibrate with 1 mL H2O.

    • Load the supernatant diluted 1:1 with 4% phosphoric acid (acidification disrupts protein-metabolite binding, freeing bound indoles)[4].

    • Wash with 1 mL of 5% MeOH in H2O.

    • Elute with 500 µL of 80% MeOH[4].

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of 5% MeOH in H2O containing 0.1% FA.

LC-MS/MS Analytical Conditions

Chromatographic Separation
  • System: UHPLC system (e.g., Thermo Vanquish or Shimadzu Nexera)[2][4].

  • Column: PFP or Biphenyl column (100 × 2.1 mm, 1.7 µm) maintained at 40 °C[3][4].

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Table 1: Optimized UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0982Initial
1.0982Linear
5.06040Linear
7.0595Linear
8.5595Hold
8.6982Step
10.0982Re-equilibration
Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Fast polarity switching is required if sulfated derivatives (e.g., Indoxyl Sulfate) are included in the panel, as they ionize preferentially in negative mode.

Table 2: MRM Transitions for Key Indole Derivatives

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityCollision Energy (eV)
Tryptophan205.1188.1, 146.1Positive15, 25
Serotonin177.1160.1, 115.0Positive15, 30
Kynurenine209.1192.1, 146.1Positive15, 20
Indole-3-acetic acid (IAA)176.1130.1Positive20
Indole-3-propionic acid (IPA)190.1130.1Positive20
Melatonin233.1174.1Positive25
Indoxyl Sulfate212.080.0Negative-25
d5-Tryptophan (SIL-IS)210.1192.1Positive15

Data Processing and System Validation

To ensure the protocol meets rigorous bioanalytical guidelines (e.g., FDA/EMA), the following validation parameters must be met:

  • Linearity & Range: Calibration curves constructed in the surrogate matrix should span from 0.5 to 5000 nmol/L, utilizing a 1/x² weighting factor. The correlation coefficient (R²) must be > 0.99[2].

  • Matrix Effect (ME): Calculate ME by comparing the peak area of SIL-IS spiked post-extraction into a biological matrix versus neat solvent. An acceptable ME falls between 85% and 115%.

  • Precision and Accuracy: Inject Low, Mid, and High Quality Controls (QCs) every 20 samples. The coefficient of variation (CV) must remain <15% for analytical precision across all matrices[5].

Sources

Amide coupling reactions involving 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling Reactions Involving 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride in amide coupling reactions. We will move beyond simple procedural lists to explore the underlying principles, strategic reagent selection, and practical, field-tested protocols that ensure high-yield, high-purity synthesis of novel indole-based amide derivatives.

Introduction: The Strategic Importance of Indole Amides

The indole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a frequent starting point for drug discovery programs targeting cancer, neurological disorders, and infectious diseases.[4]

The subject of this guide, 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride[5], is a particularly valuable building block. It combines the indole core with a primary aromatic amine at the C5 position, a common site for derivatization, and an N-alkoxyethyl group that can enhance solubility and modulate pharmacokinetic properties. The formation of an amide bond at the C5-amine position is one of the most robust and frequently employed reactions for generating molecular diversity and exploring structure-activity relationships (SAR).[6][7]

However, coupling reactions with aromatic amines like this one present unique challenges, including reduced nucleophilicity compared to aliphatic amines and the need to carefully control reaction conditions to avoid side reactions.[7][8][9] This guide provides the necessary expertise to navigate these challenges effectively.

The Core Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, primarily due to the formation of a stable carboxylate-ammonium salt.[10] Therefore, amide coupling reactions universally rely on the activation of the carboxylic acid. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[6][11]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Carboxylic Acid) Activated_Intermediate R-CO-LG (Activated Intermediate) Carboxylic_Acid->Activated_Intermediate + Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amide_Product R-CO-NH-R' (Amide Product) Activated_Intermediate->Amide_Product Leaving_Group LG-H (Byproduct) Activated_Intermediate->Leaving_Group Release of Leaving Group Amine R'-NH₂ (Indole Amine) Amine->Amide_Product Nucleophilic Attack

Caption: General workflow for amide bond formation.

Strategic Reagent Selection: A Comparative Analysis

The success of an amide coupling reaction hinges on the choice of the coupling reagent. Different classes of reagents offer distinct advantages in terms of reactivity, cost, safety, and suppression of side reactions like racemization (if the carboxylic acid has a chiral center).

Reagent ClassExamplesMechanism HighlightsAdvantagesDisadvantagesBest For
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[10] Additives like HOBt are crucial to prevent racemization and side reactions by forming a more stable active ester.[12]Cost-effective, widely available, well-established protocols.Byproducts can be difficult to remove (especially DCU from DCC). Risk of racemization without additives.Routine, large-scale synthesis where cost is a primary factor.
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUForms a highly reactive OAt- or Oxyma-based active ester.[13] These esters are more reactive than OBt esters.High efficiency and fast reaction rates.[14] Very low risk of racemization. Excellent for difficult or sterically hindered couplings.[7][11][13]Higher cost. Some reagents (HBTU, HATU) are based on the potentially explosive HOBt/HOAt.[13]Challenging couplings, electron-deficient amines, sterically hindered substrates, and when minimizing racemization is critical.
Phosphonium Salts PyBOP, PyAOPForms an OBt- or OAt-based active ester, similar to uronium salts.High coupling efficiency with low racemization risk.[11][14] Particularly effective for N-methylated amino acids.[14]More expensive than carbodiimides. May require stricter handling conditions.Peptide synthesis, cyclizations, and situations where uronium salts may cause side reactions (e.g., guanidinylation with HATU).
Mechanism Focus: Carbodiimide vs. HATU Activation

Understanding the mechanism provides insight into why certain reagents are superior for challenging substrates like 1-(2-methoxyethyl)-1H-indol-5-amine.

G cluster_edc EDC/HOBt Activation Pathway cluster_hatu HATU Activation Pathway EDC_RCOOH R-COOH + EDC O_Acylisourea O-Acylisourea (Unstable, Prone to Racemization) EDC_RCOOH->O_Acylisourea OBt_Ester OBt Active Ester (More Stable) O_Acylisourea->OBt_Ester + HOBt (traps intermediate) HOBt HOBt Amide_EDC Amide Product OBt_Ester->Amide_EDC + R'-NH₂ Amine_EDC R'-NH₂ HATU_RCOOH R-COOH + HATU + Base OAt_Ester OAt Active Ester (Highly Reactive) HATU_RCOOH->OAt_Ester Direct Formation Amide_HATU Amide Product OAt_Ester->Amide_HATU + R'-NH₂ Amine_HATU R'-NH₂ G start Start prepare Prepare Reactants: - Carboxylic Acid (1.0 eq) - Indole Amine HCl (1.1-1.2 eq) - Coupling Reagent (1.1 eq) start->prepare dissolve Dissolve in Anhydrous Solvent (e.g., DMF, DCM) prepare->dissolve add_base Add Base (DIPEA) to neutralize HCl and drive reaction dissolve->add_base react Stir at 0°C to RT Monitor by TLC/LC-MS add_base->react workup Aqueous Workup: 1. Dilute with EtOAc 2. Wash with NaHCO₃ 3. Wash with Brine react->workup dry_concentrate Dry (Na₂SO₄) & Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Characterize Pure Product (NMR, MS, etc.) purify->end

Sources

Application Note: 1-(2-Methoxyethyl)-1H-indol-5-amine Hydrochloride in the Synthesis of Targeted Kinase Inhibitor APIs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted small-molecule therapeutics relies heavily on the modular assembly of privileged pharmacophores. 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride (CAS: 2763756-75-6) and its corresponding free base (CAS: 1152866-25-5)[1] have emerged as critical building blocks in the synthesis of modern Active Pharmaceutical Ingredients (APIs), particularly in the oncology and immunology spaces.

The utility of this intermediate is driven by two key structural features:

  • The 5-Aminoindole Core : Indole derivatives are widely recognized for their ability to bind the ATP-hinge region of various kinases (e.g., VEGFR-2, p38α MAP kinase, and RAF)[2][3]. The electron-rich 5-amino group acts as a highly reactive nucleophile, making it an ideal substrate for late-stage functionalization via C–N cross-coupling.

  • The N-(2-Methoxyethyl) Substitution : Incorporating a 2-methoxyethyl chain at the indole nitrogen significantly alters the physicochemical profile of the final API. It disrupts crystal lattice packing to enhance aqueous solubility and provides a flexible hydrogen-bond acceptor motif that typically projects into the solvent-exposed region of the kinase active site, thereby improving pharmacokinetic (PK) properties without compromising target affinity.

Physicochemical Profile & Quality Control

Before initiating synthetic workflows, it is critical to verify the physicochemical properties of the intermediate to ensure batch-to-batch reproducibility.

Table 1: Physicochemical Properties of the API Intermediate

PropertySpecification / Value
Chemical Name 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride
CAS Registry Number 2763756-75-6 (HCl Salt) / 1152866-25-5 (Free Base)[1]
Molecular Formula C11H14N2O · HCl
Molecular Weight 226.71 g/mol (Salt) / 190.24 g/mol (Free Base)[1]
Appearance Off-white to pale brown crystalline powder
Solubility Soluble in DMSO, Methanol, and Water (as HCl salt)

Synthetic Workflows & Protocols

The integration of this intermediate into an API scaffold typically involves a two-step sequence: neutralizing the hydrochloride salt, followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the indole to a heteroaryl electrophile.

SynthesisWorkflow A 1-(2-Methoxyethyl)-1H-indol-5-amine HCl (Starting Material) B Free-Basing (Na2CO3) Phase Separation A->B C Buchwald-Hartwig Cross-Coupling (Pd Catalyst, BrettPhos) B->C E Crude API Intermediate (N-Linked Indole Scaffold) C->E D Heteroaryl Halide (Electrophile) D->C F Crystallization & Purification E->F G Final API Formulation F->G

Figure 1. Step-by-step synthetic workflow for API generation using the indole intermediate.

Protocol A: Free-Basing the Hydrochloride Salt

Causality Insight: Palladium-catalyzed Buchwald-Hartwig aminations require a stoichiometric amount of inorganic base (e.g., NaOtBu or Cs₂CO₃) to facilitate N–H deprotonation and subsequent reductive elimination[4]. If the hydrochloride salt is used directly without a compensatory base strategy, the localized acidic environment rapidly neutralizes the cross-coupling base. This stalls the catalytic cycle and leads to the irreversible precipitation of inactive Palladium black[5].

Step-by-Step Methodology:

  • Suspend 10.0 g of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride in 100 mL of Ethyl Acetate (EtOAc) in a 250 mL separatory funnel.

  • Add 100 mL of a saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.

  • Agitate gently, venting frequently, until CO₂ evolution ceases and all solids have dissolved into the biphasic mixture.

  • Separate the organic layer. Extract the aqueous layer with an additional 50 mL of EtOAc.

  • Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the free base as a viscous oil or low-melting solid. Store under inert atmosphere (Argon) at 4°C to prevent oxidative degradation.

Protocol B: Buchwald-Hartwig Amination for API Scaffold Assembly

Causality Insight: Primary anilines, such as 5-aminoindole, are notoriously prone to over-arylation, forming inactive tertiary amines. To prevent this, we utilize BrettPhos , a bulky, electron-rich biarylphosphine ligand. The extreme steric bulk of BrettPhos accelerates the reductive elimination step of the catalytic cycle, heavily favoring mono-arylation and ensuring high fidelity of the desired secondary amine product[5].

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the free-based 1-(2-methoxyethyl)-1H-indol-5-amine (1.0 equiv, 5.0 mmol) and the target heteroaryl chloride (e.g., 2-chloro-4-fluoropyrimidine, 1.05 equiv, 5.25 mmol).

  • Add Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd) and BrettPhos (0.04 equiv, 4 mol%).

  • Add Sodium tert-butoxide (NaOtBu) (1.4 equiv, 7.0 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Inject anhydrous, degassed Toluene (25 mL) via syringe.

  • Heat the reaction mixture to 100°C for 4–6 hours, monitoring completion via LC-MS.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate to yield the crude API intermediate.

Reaction Optimization Data

The choice of catalytic system drastically influences the yield and purity of the resulting indole-linked API. Table 2 summarizes the optimization landscape for the cross-coupling of 1-(2-methoxyethyl)-1H-indol-5-amine.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ (2 mol%) BrettPhos NaOtBu Toluene 100 92 Optimal. Clean conversion, minimal bis-arylation.
Pd(OAc)₂ (5 mol%)XantPhosCs₂CO₃1,4-Dioxane10078Slower reaction rate; trace bis-arylation observed.
Pd(dppf)Cl₂ (5 mol%)dppfK₃PO₄1,4-Dioxane10045Incomplete conversion; rapid Pd black precipitation[4].
Pd₂(dba)₃ (2 mol%)BINAPNaOtBuToluene10031Poor ligand sterics led to significant tertiary amine formation.

Biological Application: Kinase Inhibition

APIs synthesized using the 1-(2-methoxyethyl)-1H-indol-5-amine intermediate are frequently deployed as competitive inhibitors of the MAPK/ERK signaling cascade, specifically targeting RAF kinases to halt tumor cell proliferation[2][3].

MAPKPathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTP-bound) RTK->RAS Activation RAF RAF Kinase (Target of Indole API) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription API Indole-based API (Inhibitor) API->RAF Competitive Binding

Figure 2. MAPK signaling cascade illustrating targeted inhibition of RAF kinase by the API.

References

  • Gangjee, A., et al. "Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents." PMC - NIH. Available at:[Link]

  • Peifer, C., et al. "Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Available at:[Link]

  • Smith, J. A., et al. "Diindolylamine Preparation and Stability Investigations." ACS Omega. Available at:[Link]

Sources

Troubleshooting & Optimization

Optimizing mobile phase for HPLC separation of indole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the HPLC separation of indole analogs.

Indole derivatives present unique chromatographic challenges. While the core indole ring is relatively neutral and hydrophobic, substitutions (e.g., basic tryptamines, acidic auxins like indole-3-acetic acid, or zwitterionic amino acid precursors) drastically alter their interaction with the mobile and stationary phases. This guide focuses on the causality behind these interactions, providing self-validating protocols and troubleshooting frameworks to ensure robust, reproducible separations.

Mobile Phase Optimization Workflow

IndoleOptimization Start Assess Indole Functional Groups Basic Basic (e.g., Tryptamine) pKa > 8 Start->Basic Acidic Acidic (e.g., IAA) pKa ~ 4.7 Start->Acidic Neutral Neutral (e.g., Indole) No ionizable groups Start->Neutral Silanol Risk: Silanol Ion-Exchange Tailing Basic->Silanol Split Risk: Split Peaks from Partial Ionization Acidic->Split Standard Standard RP-HPLC Water/Organic Neutral->Standard Primary hydrophobic retention only LowPH Low pH Buffer (<3.0) Protonate Silanols Silanol->LowPH Eliminate secondary interactions AcidicBuffer Buffer pH < 2.7 Suppress Ionization Split->AcidicBuffer Maintain single ionization state

Decision tree for optimizing HPLC mobile phases based on indole analog properties.

Frequently Asked Questions (Mechanistic Focus)

Q1: Why do my basic indole derivatives (like tryptamine) exhibit severe peak tailing, and how does the mobile phase fix this? A1: Peak tailing in basic indoles is caused by a secondary retention mechanism. In traditional reversed-phase chromatography, retention should be driven purely by hydrophobic interactions. However, free silanol groups (Si-OH) on the silica stationary phase are highly acidic[1]. At a mobile phase pH > 3.0, these silanols deprotonate and become anionic[2]. Basic indole derivatives, which possess protonated amines under these conditions, interact strongly with these ionized silanols via ion-exchange[2][3]. Because this electrostatic interaction involves slower desorption kinetics than hydrophobic partitioning, it drags out the trailing edge of the peak. The Fix: Lower the mobile phase pH to < 3.0 (using phosphate or formate buffers) to fully protonate the silanols, neutralizing their charge and eliminating the secondary interaction[4][5]. Alternatively, add a competing base like triethylamine (TEA) to saturate the active silanol sites[4][6].

Q2: How do I select the right buffer concentration and pH for acidic indoles like indole-3-acetic acid (IAA)? A2: The golden rule of buffer selection is that a buffer is only effective at resisting pH changes within ±1 pH unit of its pKa[7][8]. Furthermore, to prevent peak splitting or shoulders, the mobile phase pH must be set at least 2 full pH units away from the analyte's pKa[7][8]. This ensures the indole is >99% in a single ionization state. IAA has a pKa of approximately 4.75. If you run the mobile phase at pH 4.75, the molecule is 50% ionized and 50% neutral, leading to split peaks[9]. Therefore, you should select a buffer that can maintain a pH of ~2.5 (like phosphate or formate) to keep IAA fully protonated and hydrophobic, maximizing retention and peak symmetry[4][9].

Q3: What are the UV cutoff considerations when analyzing indoles? A3: Indoles typically have strong UV absorption maxima around 220 nm and 280 nm. If you are monitoring at lower wavelengths to detect impurities, your buffer must not interfere. Trifluoroacetic acid (TFA) exhibits significant absorbance below 220 nm, while formic and acetic acids can interfere at wavelengths up to 240 nm[7][8]. If low-UV detection (<210 nm) is required, phosphate buffers or methanesulfonic acid (MSA) are superior choices due to their low UV cutoffs[9][10].

Troubleshooting Guide: Self-Validating Systems

SymptomMechanistic CauseCorrective Action & Validation
Retention Time Drift Inadequate buffer capacity causing the local pH inside the column to fluctuate as the sample plug travels through.Action: Increase buffer concentration to 10–50 mM for UV (keep <10 mM for LC-MS)[9][10]. Ensure the target pH is within ±1 unit of the buffer's pKa[7].Validation: Inject the sample at 50% and 150% of the standard injection volume. If the retention time shifts by >0.1 min, buffer capacity is still insufficient.
Peak Fronting / Splitting Analyte is partially ionized (mobile phase pH is too close to analyte pKa)[7][8], or column mass overload[1].Action: Adjust the pH to be >2 units away from the analyte's pKa[7][8]. If using a gradient, ensure the organic modifier isn't precipitating the buffer.Validation: Dilute the sample 1:10. If the peak shape improves dramatically, it was mass overload. If the peak remains split, it is an ionization/pH issue.
Baseline Drift (Gradient) The organic modifier is absorbing UV light, or the buffer concentration is changing dynamically across the gradient.Action: Match the buffer concentration in both Mobile Phase A (Aqueous) and Mobile Phase B (Organic). Ensure the detection wavelength is above the buffer's UV cutoff[7].Validation: Run a blank gradient injection. The baseline should remain flat.

Quantitative Data: Buffer Selection Guide

When selecting a buffer for indole separation, you must balance the required pH, the buffer's pKa, UV transparency, and detector compatibility (e.g., volatility for LC-MS)[9][10][11].

Buffer SystempKaEffective Buffering RangeUV Cutoff (nm)LC-MS Compatible
Phosphoric Acid / Phosphate 2.1, 7.2, 12.31.1–3.1, 6.2–8.2< 200No
Formic Acid / Formate 3.82.8–4.8210Yes
Acetic Acid / Acetate 4.83.8–5.8230Yes
Trifluoroacetic Acid (TFA) 0.2Ion-pairing / pH adjustment210Yes (May suppress MS signal)
Methanesulfonic Acid (MSA) -1.9Low pH adjustment195No
Ammonia / Ammonium Hydroxide 9.28.2–10.2200Yes

Note: Citrate buffers are sometimes used to bridge the pH 3.1–6.2 gap left by phosphate, but they have a high UV cutoff (230 nm) and can cause check-valve issues[9][11]. Acetate is generally preferred for the 3.8–5.8 range[7][11].

Step-by-Step Methodology: Mobile Phase Preparation & Optimization Protocol

This protocol establishes a self-validating workflow for preparing buffered mobile phases, eliminating the most common source of retention time variability: improper pH adjustment.

Step 1: Analyte Assessment & Buffer Selection

  • Determine the pKa of your target indole analog and its primary impurities.

  • Select a target pH that is at least 2 units away from the pKa of all analytes of interest[7][8].

  • Select a buffer from the table above whose pKa is within ±1 unit of your target pH[8].

Step 2: Aqueous Buffer Preparation (The Critical Step) Scientific Grounding: The pH of a solution changes when an organic modifier is added. You must measure and adjust the pH of the aqueous portion before mixing it with the organic solvent to ensure reproducibility[8][9].

  • Weigh the appropriate amount of the buffer salt (e.g., Potassium phosphate monobasic) to achieve a 10–25 mM concentration in the final aqueous volume[9][10].

  • Dissolve the salt in 90% of the final required volume of HPLC-grade water.

  • Insert a calibrated pH probe.

  • Titrate to the target pH using the corresponding acid or base (e.g., use phosphoric acid to lower the pH of a phosphate buffer). Never use an acid/base with a different counter-ion (e.g., do not use HCl in a phosphate buffer).

  • Bring the solution to the final volume with HPLC-grade water.

  • Filter the buffer through a 0.22 µm membrane.

Step 3: System Equilibration & Validation

  • Prime the HPLC lines with the new mobile phase.

  • Flush the column with at least 10-20 column volumes of the mobile phase.

  • Self-Validation Step: Monitor the baseline and system backpressure. A stable baseline (drift < 1 mAU/hr) and stable pressure (fluctuation < 2%) validate that the column is fully equilibrated and the buffer is not precipitating in the organic modifier.

Step 4: Gradient Optimization

  • Start with a scouting gradient: 5% to 95% Organic (Acetonitrile or Methanol) over 20 minutes.

  • Identify the elution percentage of your indole analog.

  • Adjust the gradient to a shallower slope (e.g., 1% change per minute) centered around the elution percentage to maximize the resolution of closely related structural isomers.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions URL:[Link]

  • Your guide to select the buffer in HPLC development part 1 - PharmaCores URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex URL:[Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com URL:[Link]

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions URL:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection - ACE HPLC URL: [Link]

Sources

Stability and degradation pathways for 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Degradation of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride

Welcome to the Technical Support Center for 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride. This portal provides drug development professionals and analytical scientists with mechanistic insights, troubleshooting guides, and validated protocols to manage the stability of this electron-rich, functionalized indole-amine scaffold.

Section 1: Chemical Stability & Degradation Pathways

Q1: Why does my aqueous stock solution of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride turn dark brown or purple over time, and how do I prevent it?

Root Cause Analysis: The discoloration is a classic macroscopic indicator of microscopic oxidative degradation. The 1-(2-methoxyethyl)-1H-indol-5-amine molecule possesses two highly susceptible sites for autoxidation:

  • The Primary Aromatic Amine (C5 position): Primary aromatic amines readily undergo direct dehydrogenative oxidation in the presence of dissolved oxygen or trace transition metals. This pathway initially forms reactive nitroso intermediates, which subsequently condense with unreacted primary amines to form highly conjugated, deeply colored azo dimers (diazenes)[1][2].

  • The Electron-Rich Indole Core: The pyrrole ring of the indole moiety is highly susceptible to electrophilic attack by reactive oxygen species (ROS). Oxidation typically occurs at the C2 and C3 positions, leading to the formation of oxindole (2-indolinone) and subsequently isatin (indole-2,3-dione) derivatives[3][4].

Self-Validating Solution: To validate if dissolved oxygen is the primary culprit in your specific workflow, prepare two parallel solutions: one in ambient HPLC-grade water and one in ultra-pure water degassed with argon for 30 minutes. If the argon-purged solution remains colorless while the ambient solution discolors, autoxidation is confirmed, and all future buffers must be sparged with inert gas prior to use.

DegradationPathway Start 1-(2-methoxyethyl)-1H-indol-5-amine AmineOx Amine Oxidation (C5) Start->AmineOx O2 / Trace Metals IndoleOx Indole Ring Oxidation (C2/C3) Start->IndoleOx ROS / Hydroxyl Radicals Nitroso Nitroso Intermediate AmineOx->Nitroso -H2O Azo Azo Dimer (Dark Color) Nitroso->Azo + Primary Amine Oxindole Oxindole Derivative IndoleOx->Oxindole C2 Hydroxylation Isatin Isatin Derivative Oxindole->Isatin C3 Oxidation

Fig 1: Dual oxidative degradation pathways of 1-(2-methoxyethyl)-1H-indol-5-amine.

Q2: Does the hydrochloride salt form provide absolute protection against degradation compared to the free base?

Root Cause Analysis: While the hydrochloride (HCl) salt form significantly enhances aqueous solubility and provides a more stable crystal lattice than the free base, it does not offer absolute protection. Protonation of the C5 primary amine (forming the -NH3+ cation) reduces its nucleophilicity, thereby slowing down condensation reactions and direct oxidation[5]. However, HCl salts can still exhibit hygroscopicity. Absorbed moisture acts as a plasticizer, increasing molecular mobility within the solid state and facilitating hydrolytic or oxidative degradation[5][6]. Furthermore, at elevated temperatures, salt disproportionation can occur, releasing HCl gas and reverting the compound to the more vulnerable free base[6].

Quantitative Stability Comparison: The following table summarizes the expected stability metrics based on the physicochemical behavior of functionalized indole-amine salts.

ParameterHydrochloride SaltFree BaseMechanistic Rationale
Initial Purity > 99.0%> 98.0%Salt crystallization purges impurities efficiently.
Hygroscopicity (80% RH) < 2.0% weight gain> 4.5% weight gainSalt lattice energy resists moisture uptake better than the amorphous free base[5].
Purity (6 mo @ 40°C/75% RH) > 96.5%< 90.0%Protonated amine resists oxidation; however, prolonged heat may cause disproportionation[6].
Primary Degradants OxindolesAzo dimers, IsatinsAmine protonation shifts degradation preference toward the indole ring.

Section 2: Experimental Workflows & Troubleshooting

Q3: My stability indicating assay (SIA) shows overlapping peaks between the parent compound and its degradants. How can I resolve this?

Root Cause Analysis: Oxindoles and nitroso intermediates often possess similar polarities to the parent indole-amine, leading to co-elution in standard reverse-phase chromatography. A steeper gradient or a shift in the mobile phase pH is required to alter the ionization state of the degradants relative to the parent compound.

Validated HPLC-MS Methodology for Degradant Quantification:

  • Sample Preparation: Quench the degradation reaction by diluting the sample 1:10 in cold mobile phase A (0.1% Formic Acid in Water) to halt further oxidation. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates and resolve closely eluting structural isomers (e.g., C2 vs. C3 oxidized indoles).

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run: A shallow gradient from 5% B to 40% B over 15 minutes to maximize resolution of polar degradants.

  • Detection: Employ Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Monitor for the parent mass [M+H]+ (m/z 191.1 for the free base) and key degradant masses: oxindole (+16 Da), isatin (+30 Da), and azo dimers (approx. 2x parent mass - 2 Da).

  • Self-Validating Step: Inject a known standard of the parent compound subjected to forced degradation (e.g., 0.3% H2O2 for 1 hour) prior to analyzing unknown stability samples. If the +16 Da and +30 Da peaks are successfully resolved from the parent peak, the chromatographic method is validated for your specific system.

HPLCWorkflow Prep 1. Sample Prep Quench & Filter Chrom 2. Chromatography UPLC C18, Shallow Gradient Prep->Chrom Ionization 3. Ionization ESI+ Mode Chrom->Ionization Detection 4. Mass Detection Monitor +16 Da, +30 Da Ionization->Detection

Fig 2: Step-by-step LC-MS analytical workflow for resolving indole-amine degradants.

Q4: What is the recommended protocol for handling and storing the bulk API to ensure maximum shelf life?

Root Cause Analysis: Since the primary degradation vectors are oxygen, moisture, and light, the storage protocol must systematically eliminate these variables.

Handling & Storage Protocol:

  • Aliquotting: Upon receipt, immediately transfer the bulk powder into an inert glovebox (Argon or Nitrogen atmosphere, <1 ppm O2, <1 ppm H2O).

  • Packaging: Divide the bulk material into single-use amber glass vials to prevent repeated freeze-thaw or ambient air exposure cycles. Amber glass mitigates photolytic degradation of the indole ring.

  • Desiccation: Place the sealed vials inside a secondary container (e.g., a foil pouch) containing a silica gel desiccant pack to absorb any residual moisture that could trigger salt disproportionation[6].

  • Temperature Control: Store the secondary containers at -20°C.

  • Self-Validating Step: Before opening a vial for an experiment, allow it to equilibrate to room temperature for at least 30 minutes while still sealed. Weigh a test aliquot on an analytical balance exposed to ambient humidity (e.g., 60% RH) for 24 hours. The differential weight gain will validate the hygroscopic vulnerability of your specific batch, confirming the necessity of the desiccation steps.

Sources

Technical Support Center: Proper Storage and Handling of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As active pharmaceutical ingredients (APIs) and critical synthetic intermediates, amine hydrochloride salts are notoriously hygroscopic. Their ionic lattices readily interact with atmospheric water dipoles, leading to moisture uptake that can cause deliquescence, polymorphic transitions, chemical degradation (hydrolysis), and severe stoichiometric errors during weighing.

This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to ensure scientific integrity when handling these sensitive compounds.

Workflow Overview

G Start Receive Amine HCl Salt CheckRH Assess Ambient RH Start->CheckRH HighRH RH > 30% Use Glovebox / Dry Bag CheckRH->HighRH Yes LowRH RH < 30% Benchtop with Precautions CheckRH->LowRH No Weighing Rapid Back-Weighing & Static Elimination HighRH->Weighing LowRH->Weighing KF Karl Fischer Titration (Imidazole Buffered) Weighing->KF Validate Moisture Storage Store under Argon in Desiccator KF->Storage Seal & Store

Workflow for handling, analyzing, and storing hygroscopic amine hydrochloride salts.

Section 1: Core Handling & Storage Workflows

Protocol 1: Moisture-Free Weighing (Back-Weighing Method)

Causality: Amine hydrochlorides rapidly absorb atmospheric moisture upon exposure. If you weigh the salt directly on a balance pan, the mass will continuously increase as it pulls water from the air, leading to a false mass reading and downstream stoichiometric failures[1]. Self-Validating System: The "Back-Weighing" (or weighing by difference) technique ensures that the recorded mass is strictly the solid transferred, mathematically eliminating errors from moisture absorbed by the sample after it enters the reaction vessel.

Step-by-Step Methodology:

  • Environmental Control: Ensure ambient Relative Humidity (RH) is < 30%. If higher, perform this operation inside a nitrogen-purged glovebox.

  • Preparation: Tare the analytical balance with the sealed stock vial containing the amine hydrochloride salt.

  • Transfer: Remove the vial from the balance, quickly open it, and transfer the approximate required amount into your reaction flask.

  • Reseal & Re-weigh: Immediately cap the stock vial tightly and place it back on the balance.

  • Validation: The absolute value of the negative mass displayed on the balance is the exact mass of the salt transferred.

Protocol 2: Non-Destructive Vacuum Drying

Causality: Applying excessive heat (>80°C) to dry an amine hydrochloride can cause thermal dissociation ( R−NH3+​Cl−⇌R−NH2​+HCl↑ ). The loss of HCl gas leaves behind the freebase amine, which is highly susceptible to oxidation and degradation. Self-Validating System: Gravimetric monitoring to constant mass confirms the complete removal of surface and bound water without relying on arbitrary timeframes.

Step-by-Step Methodology:

  • Setup: Place the salt in a wide, shallow glass dish to maximize surface area[2].

  • Desiccant Trap: Place a beaker of Phosphorus Pentoxide ( P2​O5​ ) inside the vacuum oven alongside the sample to act as a moisture sink.

  • Drying Parameters: Apply high vacuum (< 1 mbar) at a mild temperature (40°C – 50°C) for 24 hours.

  • Validation: Weigh the sample, return it to the vacuum oven for 2 hours, and re-weigh. If the mass difference is < 0.1%, the drying process is validated.

Protocol 3: Karl Fischer (KF) Titration for Acidic Salts

Causality: The Karl Fischer reaction relies on the oxidation of sulfur dioxide by iodine, a process that is highly pH-dependent. Amine hydrochloride salts are inherently acidic. When dissolved in the KF solvent, they can drop the pH below 4, drastically slowing the reaction rate and causing continuous drift without a clear endpoint.

Step-by-Step Methodology:

  • Buffer Addition: Add a buffering agent, such as imidazole, to the KF solvent (methanol/diethylene glycol) to maintain the pH in the optimal range of 5.0 to 7.5.

  • Pre-Titration: Titrate the buffered solvent to absolute dryness until a stable baseline drift is achieved.

  • Sample Introduction: Introduce 50–100 mg of the salt using a sealed powder syringe or the back-weighing method to prevent the introduction of atmospheric moisture[3].

  • Titration: Run the coulometric or volumetric titration. The buffered environment will ensure a rapid, sharp endpoint.

Section 2: Troubleshooting Guide

Q: My amine hydrochloride salt turned into a sticky gum. How do I recover it? A: Causality: The salt exceeded its Critical Relative Humidity (CRH) and deliquesced—absorbing enough atmospheric water to dissolve into its own hydration shell[4]. Solution: Do not attempt to heat the gum, as this will cause hydrolysis or thermal degradation. Instead, dissolve the gummy residue in a minimal volume of anhydrous methanol or ethanol. Slowly add anhydrous diethyl ether dropwise while stirring vigorously until the salt precipitates as a fine white powder. Filter the solid under a stream of dry argon or nitrogen and immediately transfer to a vacuum desiccator.

Q: I stored my salt in a desiccator, but it still clumped over time. What went wrong? A: Causality: Desiccators are only as effective as their seals and the active capacity of the desiccant. Furthermore, opening the desiccator introduces ambient air; if the desiccant cannot pull the moisture out of the air faster than the salt does, the salt will clump. Solution: Ensure the primary container is tightly sealed with a PTFE-lined cap before placing it in the desiccator[5]. Flush the primary container with dry Argon gas before sealing[1]. Argon is heavier than air and forms a protective blanket over the solid.

Q: Karl Fischer titration shows a higher water content than my Loss on Drying (LOD) test. Which is correct? A: Causality: LOD is a non-specific gravimetric method that measures the loss of all volatile substances (including residual synthesis solvents like ethanol or dichloromethane) upon heating. Furthermore, LOD often fails to remove tightly bound water of crystallization. Karl Fischer is chemically specific to H2​O [6]. Solution: Trust the KF titration. For hygroscopic APIs, KF is the gold standard. If the KF value is high, your salt contains bound moisture that LOD failed to evaporate.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I store hygroscopic amine hydrochloride salts in a standard laboratory refrigerator (-20°C or 4°C)? A: Yes, but with strict precautions. Causality: Cold air holds less moisture, but when you remove a cold container into a warm, humid laboratory, condensation will immediately form on and inside the container if opened prematurely. Best Practice: Store the tightly sealed primary container inside a secondary moisture-barrier bag containing silica gel[1]. When removing from cold storage, you must allow the container to equilibrate to room temperature for at least 2 hours before opening.

Q: Are all amine hydrochlorides equally hygroscopic? A: No. Hygroscopicity depends on the crystal lattice energy and the specific surface area[2]. Amorphous forms are drastically more hygroscopic than highly crystalline forms. If your batch is unusually hygroscopic, it may indicate poor crystallinity or the presence of impurities disrupting the lattice.

Section 4: Quantitative Reference Data

Table 1: European Pharmacopoeia (EP) Classification of Hygroscopicity

This classification is based on dynamic vapor sorption (DVS) or static moisture uptake at 25°C and 80% RH over 24 hours[7],[4].

Hygroscopicity ClassMoisture Uptake (% w/w)Physical Description
Non-hygroscopic < 0.2%Essentially no moisture absorption.
Slightly hygroscopic 0.2% – 2.0%Small amount of moisture absorption; free-flowing.
Moderately hygroscopic 2.0% – 15.0%Appreciable absorption; prone to clumping/caking.
Very hygroscopic ≥ 15.0%Significant absorption; rapid physical changes.
Deliquescent N/AAbsorbs sufficient moisture to form an aqueous solution.
Table 2: Efficiency of Common Desiccants for Secondary Containment

Select the appropriate desiccant based on required residual humidity and chemical compatibility.

DesiccantResidual Water Vapor (mg/L)Regeneration Temp (°C)Operational Notes
Phosphorus Pentoxide ( P2​O5​ ) < 0.00002N/A (Consumable)Highly effective but forms corrosive phosphoric acid.
Molecular Sieves (3A/4A) 0.001250 - 300Excellent for long-term storage; high capacity at low RH.
Calcium Sulfate (Drierite) 0.005210Good general purpose; color indicator available.
Silica Gel 0.002120 - 150High capacity; easy to regenerate; best for >30% RH.

Section 5: References

  • Benchchem. 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride | 1315499-89-8. Retrieved from[1]

  • Benchchem. 2-(Diisopropylamino)ethyl Chloride Hydrochloride. Retrieved from[5]

  • Sigma-Aldrich. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. Retrieved from

  • Wikipedia. Karl Fischer titration. Retrieved from[6]

  • Metrohm. Water Determination by Karl Fischer Titration - Monograph. Retrieved from[3]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from[7]

  • Reddit (r/chemistry). Drying and Storing Hygroscopic Salts. Retrieved from[2]

  • Benchchem. Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Retrieved from[4]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the critical bottlenecks encountered when scaling up the synthesis of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride .

Transitioning this three-stage process (N-alkylation, nitro reduction, and salt crystallization) from the bench to the pilot plant presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice to focus on the mechanistic causality behind process deviations, ensuring your protocols remain self-validating and robust at the kilogram scale.

Workflow A 5-Nitroindole + Alkylating Agent B Step 1: N-Alkylation (Base, Solvent) A->B C 1-(2-Methoxyethyl)- 5-nitro-1H-indole B->C D Step 2: Nitro Reduction (Pd/C or Flow H2) C->D E 1-(2-Methoxyethyl)- 1H-indol-5-amine D->E F Step 3: Salt Formation (HCl source) E->F G Target API: Hydrochloride Salt F->G

Synthetic workflow for 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride.

FAQ & Troubleshooting Guide

Stage 1: N-Alkylation of 5-Nitroindole

Q: When moving from a 10-gram to a 1-kilogram scale, my N-alkylation using Sodium Hydride (NaH) in DMF suffers from severe exotherms, and I am seeing an increase in degradation byproducts. How can I improve the safety and purity profile?

Application Scientist Insight: The use of NaH for the deprotonation of 5-nitroindole is highly effective at the bench scale but introduces significant safety and quality risks during scale-up. The reaction of NaH generates stoichiometric hydrogen gas, which poses a severe flammability hazard. Furthermore, the highly exothermic nature of the deprotonation can lead to localized "hot spots" in a large reactor (1)[1]. These hot spots promote side reactions, including the dimerization of the nitroaromatic species or premature degradation of the 1-bromo-2-methoxyethane alkylating agent.

Optimized Protocol: Transition from a strong, irreversible base (NaH) to a milder, inorganic carbonate base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) or DMF (2)[2]. While the pKa of the indole N-H suggests a stronger base is needed, the use of K₂CO₃ under elevated temperatures drives the equilibrium forward without the violent exotherm.

  • Charge the reactor with 5-nitroindole (1.0 eq) and K₂CO₃ (2.0 eq) in MeCN (10 vol).

  • Heat the suspension to 60 °C.

  • Dose 1-bromo-2-methoxyethane (1.1 eq) continuously over 2-3 hours to maintain kinetic control over the alkylation event.

  • Filter the inorganic salts post-reaction to yield a highly pure intermediate.

Self-Validation Checkpoint: Monitor the reaction via HPLC. The disappearance of the 5-nitroindole peak and the absence of N,N-dialkylated or dimerized impurities validate the kinetic control of the continuous dosing strategy.

Stage 2: Nitro Reduction to the Amine

Q: My batch catalytic hydrogenation using 10% Pd/C often stalls before completion, and the exothermic reduction of the nitro group is difficult to control. Are there better scalable alternatives?

Application Scientist Insight: The reduction of nitroarenes to anilines releases approximately 130 kcal/mol of heat. In a standard batch reactor, poor gas-liquid-solid mass transfer limits the reaction rate, while the massive heat release risks thermal runaway (3)[3]. Furthermore, intermediate hydroxylamines can accumulate if the hydrogen mass transfer is insufficient, leading to catalyst poisoning or the formation of azoxy impurities.

Optimized Protocol: Implement Continuous Flow Hydrogenation. By transitioning the intermediate 1-(2-methoxyethyl)-5-nitro-1H-indole to a continuous flow reactor packed with a Pd/C or Pd/Al₂O₃ cartridge, you fundamentally alter the mass transfer dynamics (1)[1].

  • Dissolve the nitro intermediate in a suitable solvent (e.g., Methanol or THF) at a concentration of 0.1-0.2 M.

  • Pump the solution through a fixed-bed catalytic reactor pressurized with H₂ gas (e.g., 10-20 bar) at 40-50 °C.

  • The high surface-area-to-volume ratio of the flow reactor ensures near-instantaneous heat dissipation and maximizes hydrogen availability at the catalyst surface.

Self-Validation Checkpoint: Analyze the reactor effluent via LC-MS. The complete absence of the M+16 (hydroxylamine) or azoxy species confirms adequate hydrogen mass transfer and catalyst activity.

FlowChem Issue Batch Issue: Poor Mass Transfer & Thermal Runaway Action Switch to Continuous Flow Hydrogenation Issue->Action Benefit1 High Gas-Liquid Interfacial Area Action->Benefit1 Benefit2 Rapid Heat Dissipation Action->Benefit2 Result Complete Conversion No Hydroxylamine Buildup Benefit1->Result Benefit2->Result

Mechanistic advantages of continuous flow over batch hydrogenation.

Stage 3: Hydrochloride Salt Formation & Crystallization

Q: When I bubble HCl gas or add concentrated aqueous HCl to the freebase amine, the product oils out and forms a gummy solid. How do I achieve a crystalline, stoichiometric monohydrochloride salt?

Application Scientist Insight: "Oiling out" (liquid-liquid phase separation) occurs when the local concentration of the acid causes rapid supersaturation, dropping the product out of solution as a solute-rich liquid rather than a crystal. Direct addition of strong acids like HCl also risks localized pH extremes that can degrade the electron-rich indole core.

Optimized Protocol: To achieve a highly crystalline product, control the supersaturation rate. You can utilize a sequential weak acid/halide salt treatment or a controlled anti-solvent crystallization (4)[4].

  • Solvent System: Dissolve the freebase 1-(2-methoxyethyl)-1H-indol-5-amine in Ethyl Acetate (EtOAc) or Isopropanol (IPA) (8-10 vol).

  • Controlled Addition: Instead of aqueous HCl, use a pre-titrated solution of HCl in IPA or Dioxane. Alternatively, utilize an Acetic Acid/Sodium Chloride sequential treatment to generate the HCl salt in situ through a milder pKa transition.

  • Seeding: Add the acid solution dropwise at 40 °C until the solution becomes slightly cloudy. Pause the addition and introduce 1-2 wt% of crystalline seed.

  • Aging: Hold the temperature for 1 hour to allow the crystal lattice to form, then resume the acid addition. Cool slowly to 0-5 °C to maximize yield.

Self-Validation Checkpoint: Perform XRPD (X-ray Powder Diffraction) and DSC (Differential Scanning Calorimetry) on the isolated salt. A sharp endothermic melting point without broad desolvation peaks validates a highly crystalline, stoichiometric monohydrochloride salt.

Process Data Summary: Scale-Up Optimization Matrix

The following table summarizes the quantitative shifts required when moving this synthesis from the bench to the pilot plant:

Process StepTraditional Bench ParameterOptimized Scale-Up ParameterMechanistic Rationale
N-Alkylation NaH in DMF, 0 °C to RTK₂CO₃ in MeCN, 60 °C, continuous dosingEliminates H₂ gas evolution; prevents thermal runaway and dimerization.
Nitro Reduction Batch Pd/C, H₂ balloonContinuous Flow Pd/C, 15 bar H₂Enhances gas-liquid mass transfer; prevents accumulation of reactive hydroxylamines.
Salt Formation Direct aq. HCl additionHCl in IPA with seeding / AcOH+NaClControls supersaturation kinetics; prevents oiling out and localized degradation.

References

  • Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry - ACS Publications.1

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update (2010). Organic Process Research & Development. 3

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development. 2

  • Sequential Acetic Acid–Sodium Chloride Treatment to Control Salt Stoichiometry of a Hydrochloride Salt. Organic Process Research & Development. 4

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For researchers and drug development professionals, the certainty of a compound's atomic connectivity and arrangement is paramount for understanding its biological activity, safety profile, and intellectual property. This guide provides an in-depth, comparative analysis of the key analytical techniques used to confirm the structure of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride, a substituted indole derivative of interest in medicinal chemistry. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The Rationale for NMR as the Primary Tool

Unlike other techniques that provide more fragmented or less specific information, NMR allows for a complete and detailed mapping of the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, we can piece together the precise connectivity of every atom, making it the gold standard for structural confirmation.[2]

Experimental Protocol: Acquiring High-Fidelity NMR Data

Sample Preparation:

  • Weigh approximately 5-10 mg of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The choice of DMSO-d₆ is crucial as it readily dissolves the hydrochloride salt and its residual proton signal does not interfere with the majority of the analyte's signals. The acidic amine and indole protons are also observable in this solvent.

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquiring at least 16 scans for a good signal-to-noise ratio on a 400 MHz or higher spectrometer.

  • ¹³C NMR: A proton-decoupled experiment with a standard pulse program (e.g., 'zgpg30') is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.[3]

Data Interpretation: Decoding the Spectra

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integration values. The predicted ¹H NMR data for 1-(2-methoxyethyl)-1H-indol-5-amine in DMSO-d₆ is summarized below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H4~7.2d1HLocated ortho to the electron-donating amine group, it is shielded. It is coupled to H6.
H6~6.6dd1HSituated between the amine and the indole nitrogen, it is shielded and coupled to both H4 and H7.
H7~7.1d1HAdjacent to the pyrrole ring, its chemical shift is influenced by the ring current. It is coupled to H6.
H2~7.3d1HA characteristic indole proton, coupled to H3.
H3~6.4d1HAnother characteristic indole proton, coupled to H2.
N-CH₂~4.2t2HThe methylene group attached to the indole nitrogen is deshielded by the nitrogen. It is coupled to the adjacent O-CH₂ group.
O-CH₂~3.6t2HThe methylene group adjacent to the oxygen is also deshielded. It is coupled to the N-CH₂ group.
O-CH₃~3.2s3HThe methoxy protons appear as a sharp singlet.
NH₂~5.0 (broad)s2HThe amine protons often appear as a broad singlet and their chemical shift can vary with concentration and temperature.
NH⁺ (from HCl)~10.0 (broad)s1HThe proton from the hydrochloride salt will likely be associated with the most basic nitrogen (the amine) and will appear as a broad signal downfield.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the electronic environment of each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C2~128A typical chemical shift for the C2 carbon of an N-substituted indole.
C3~101The C3 carbon is generally more shielded than C2.
C3a~129Bridgehead carbon adjacent to the pyrrole ring.
C4~110Shielded by the adjacent amine group.
C5~145The carbon bearing the amine group is significantly deshielded.
C6~112Shielded carbon atom on the benzene ring.
C7~111Another shielded carbon on the benzene ring.
C7a~135Bridgehead carbon adjacent to the benzene ring.
N-CH₂~48The carbon attached to the indole nitrogen.
O-CH₂~70The carbon attached to the oxygen atom.
O-CH₃~58The methoxy carbon.

The combined analysis of ¹H and ¹³C NMR data allows for the unambiguous assignment of the entire molecular structure, confirming the presence and connectivity of the 2-methoxyethyl group at the N1 position and the amine group at the C5 position of the indole ring.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh Compound b Dissolve in DMSO-d6 a->b c 1H NMR b->c d 13C NMR b->d e Assign Chemical Shifts c->e f Analyze Coupling c->f g Integrate Signals c->g d->e h Structure Confirmation e->h f->h g->h Integrated_Approach NMR NMR Structure Confirmed Structure NMR->Structure Connectivity MS MS MS->Structure Molecular Weight FTIR FT-IR FTIR->Structure Functional Groups

Sources

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Indole Derivatives: A Definitive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Indole derivatives represent a privileged structural scaffold in medicinal chemistry, forming the pharmacophoric core of numerous therapeutics, including antimigraine triptans, non-steroidal anti-inflammatory drugs (NSAIDs), and targeted oncology agents. In modern drug discovery, the unambiguous structural elucidation of novel indole analogs, their metabolites, and degradation products is a strict regulatory requirement.

Relying on nominal mass is no longer sufficient. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements—typically with a mass error of less than 5 parts per million (ppm)—enabling the derivation of definitive elemental compositions[1]. As an Application Scientist, I have designed this guide to objectively compare the leading HRMS platforms—Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—specifically for the analysis of small heterocyclic molecules like indoles.

The Physics of Exact Mass: Causality in Experimental Design

The unsubstituted indole core ( C8​H7​N ) has a monoisotopic mass of 117.0578 Da. When functionalizing this core—such as adding halogens, tosyl groups, or complex alkyl chains—the number of possible isobaric interferences increases exponentially[2].

The Causality of Resolution and Accuracy: To distinguish between a metabolic oxidation ( +O , +15.9949 Da) and a biotransformation yielding a structurally distinct but isobaric species, resolving power ( R ) and mass accuracy are critical.

  • Mass Accuracy confirms the empirical formula by measuring the exact mass to several decimal places[1].

  • Isotopic Fidelity (the accurate relative abundance of M+1 , M+2 isotopes) confirms the presence of distinct elements, which is vital when analyzing halogenated species like 5-chloro-indole derivatives[3][4].

Comparative Analysis: Orbitrap vs. Q-TOF vs. FT-ICR

Selecting the correct HRMS platform requires balancing resolving power, scan speed, and dynamic range.

  • Q-TOF (Quadrupole Time-of-Flight): Q-TOFs accelerate ions through a flight tube, determining mass by the time it takes to reach the detector. They offer exceptionally fast scan speeds, making them ideal for coupling with Ultra-High-Performance Liquid Chromatography (UHPLC)[5]. While their resolving power typically plateaus around 30,000 to 60,000 FWHM, they often provide superior isotopic fidelity compared to trapping instruments[1][4].

  • Orbitrap: This technology traps ions in an orbital motion around a central spindle electrode, where the frequency of harmonic oscillations is proportional to the m/z ratio. Orbitraps deliver ultra-high resolving power (up to 240,000 at m/z 200) without superconducting magnets[1][6]. This is highly advantageous for resolving closely eluting isobaric indole metabolites from complex biological matrices[7]. Furthermore, Orbitraps offer an intra-dynamic range of up to 5 orders of magnitude, whereas Q-TOFs can suffer from detector saturation[6].

  • FT-ICR: Utilizing a strong superconducting magnetic field, FT-ICR is the gold standard for resolving power (>1,000,000)[1]. However, its slow scan rate (e.g., 1 Hz) and high operational costs make it less practical for routine, high-throughput LC-MS drug discovery workflows[1].

Quantitative Performance Comparison
Performance MetricQ-TOFOrbitrapFT-ICR
Mass Analyzer Physics Time-of-flight tubeOrbital ion trappingIon cyclotron resonance
Resolving Power (FWHM) 30,000 – 60,000[1][5]Up to 240,000 (at m/z 200)[1][6]> 1,000,000[1]
Mass Accuracy < 5 ppm[1][5]< 3 ppm (often < 1 ppm)[1][6]< 1 ppm[1]
Scan Speed Very Fast (Ideal for UHPLC)[4]Moderate to Fast[6]Slow (~1 Hz)[1]
Dynamic Range Limited by detector saturation[6]Up to 5 orders of magnitude[6]Moderate
Primary Advantage High isotopic fidelity for halogens[4]Resolving isobaric interferences[6]Ultimate resolution[1]

Experimental Methodology: Self-Validating Protocol for Indole Derivatives

To ensure absolute scientific integrity, an HRMS protocol must be a self-validating system. This means incorporating internal lock masses and matrix-matched quality controls (QCs) to continuously verify mass accuracy throughout the chromatographic run.

Step-by-Step Methodology: LC-HRMS Analysis of Novel Indoles
  • Sample Preparation: Dissolve the synthesized indole derivative in LC-MS grade methanol to a concentration of 1μg/mL . Add a known internal standard (e.g., deuterated indole-d5) at 0.5μg/mL . Causality: The internal standard corrects for matrix effects and ionization fluctuations, ensuring quantitative reliability[7].

  • Chromatographic Separation: Inject 2μL onto a C18 UHPLC column ( 2.1×50 mm, 1.7μm particle size).

    • Causality: A sub-2-micron particle size ensures sharp peak widths (<3 seconds). This necessitates an HRMS with a fast scan rate to acquire the minimum 10-15 data points across the peak required for accurate quantitation[5].

  • HRMS Parameters (Orbitrap Optimization):

    • Ionization: Heated Electrospray Ionization (HESI) in positive mode. Indoles readily protonate at the nitrogen atom to form [M+H]+ [8].

    • Resolution: Set to 70,000 FWHM at m/z 200 to balance scan speed and resolving power[4].

    • Mass Range: m/z 100–800.

    • Lock Mass: Utilize ambient polysiloxane background ions (e.g., m/z 371.1012) as an internal lock mass. Causality: Real-time lock mass calibration dynamically corrects for instrumental drift, maintaining < 1 ppm mass accuracy[9].

  • Data Acquisition & Validation: Acquire full-scan MS data followed by Data-Dependent Acquisition (DDA) MS/MS. Validate the exact mass by calculating the mass error:

    Δppm=Theoretical MassMeasured Mass−Theoretical Mass​×106 . Acceptable threshold for structural confirmation is ≤3 ppm.

HRMS Analytical Workflow Visualization

HRMS_Workflow cluster_analyzers HRMS Mass Analyzers Comparison Sample Indole Derivative Sample Prep & Internal Std LC UHPLC Separation (<3s peak width) Sample->LC Injection Ionization HESI / MALDI Ion Generation LC->Ionization Eluent QTOF Q-TOF High Scan Speed Superior Isotopic Fidelity Ionization->QTOF Orbitrap Orbitrap Ultra-High Resolution Wide Dynamic Range Ionization->Orbitrap FTICR FT-ICR Max Resolution (>1M) Slow Scan Rate Ionization->FTICR Data Exact Mass Determination (< 5 ppm error threshold) QTOF->Data Orbitrap->Data FTICR->Data Formula Empirical Formula & Structural Elucidation Data->Formula Lock-Mass Validation

Fig 1: Logical workflow for HRMS exact mass determination of indole derivatives.

Experimental Data Interpretation: Case Studies

Case Study 1: Structural Elucidation of Indole Oligomers When analyzing complex synthetic reactions, such as the oligomerization of indole derivatives with thiols, HRMS is indispensable. In a documented synthesis of a 3-[2-(2-aminophenyl)-1-(phenethylthio)ethyl]-1H-indole-5-carboxylic acid derivative, the theoretical exact mass for the [M+H]+ ion ( C26​H25​N2​O4​S ) was calculated as 461.1535. Experimental HRMS analysis utilizing a Q-TOF platform yielded a measured mass of 461.1532[8]. This represents a mass error of merely 0.65 ppm , unambiguously confirming the structural formula and validating the synthetic pathway.

Case Study 2: Indoles as Analytical Reagents Beyond being target analytes, indole derivatives are now driving HRMS technology forward. Recent advancements have demonstrated that nitro indole derivatives—specifically 3-methyl-4-nitro-1H-indole and 2,3,6-dimethyl-nitro-indole—function as highly effective, novel dual-polarity matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) HRMS[10]. These matrices enhance the ionization efficiency of complex mixtures, allowing for the exact mass imaging of metabolites directly from biological tissues[10][11].

Conclusion

Both Q-TOF and Orbitrap platforms comfortably provide the sub-5 ppm mass accuracy required for the exact mass determination of indole derivatives. The optimal choice depends entirely on the specific bottleneck of your assay. Q-TOFs excel in scan speed for ultra-fast chromatography and provide excellent isotopic fidelity for halogenated indoles[4][5]. Conversely, Orbitraps offer superior resolving power to separate complex isobaric background interferences in biological matrices and maintain a broader dynamic range for simultaneous qualitative and quantitative workflows[6][9].

References

  • Pros and Cons of Three High-Resolution Mass Spec Approaches | Biocompare.[Link]

  • Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis | ResearchGate.[Link]

  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review | MDPI.[Link]

  • Oligomerization of Indole Derivatives with Incorporation of Thiols | PMC - NIH.[Link]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? | ResearchGate.[Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent | ResearchGate.[Link]

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications | Analytical Chemistry - ACS Publications.[Link]

  • First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology | Thermo Fisher Scientific.[Link]

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications (Supporting Information) | ACS Publications.[Link]

Sources

Purity Assessment of 1-(2-Methoxyethyl)-1H-indol-5-amine Hydrochloride: A Comparative Guide to qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of purity for pharmaceutical intermediates is a foundational requirement in drug development. For complex building blocks like 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride , relying solely on traditional chromatographic methods can introduce systematic errors. This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, establishing a self-validating framework for absolute purity assessment.

The Analytical Challenge

1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride is a functionalized indole derivative featuring a primary amine and a methoxyethyl side chain[1]. Assessing its purity presents specific analytical challenges:

  • UV Response Variability: Impurities such as des-methoxy analogs, oxidation products, or synthetic precursors often possess significantly different molar absorptivities (UV response factors) compared to the target analyte.

  • Salt Form Complications: As a hydrochloride salt, the presence of excess inorganic acid or residual inorganic salts (e.g., NaCl from neutralization steps) is completely invisible to standard HPLC-UV detectors.

  • Reference Standard Dependency: Traditional HPLC requires a highly purified, fully characterized reference standard of the exact analyte to perform weight-weight (w/w) assay quantification.

To overcome these limitations, modern metrological frameworks, including those outlined in USP <761> and USP <1761>, advocate for the use of qNMR as a primary, absolute ratio method[2][3].

Methodological Causality: Why qNMR?

Unlike HPLC, which separates compounds and relies on secondary detection methods (UV, MS), qNMR detects the magnetic resonance of atomic nuclei. The fundamental principle of qNMR is that the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei producing that signal[4][5].

By co-dissolving the analyte with a highly pure, traceable Internal Calibrant (ICal), the absolute mass fraction (purity) can be calculated without needing a reference standard of the analyte itself[6][7].

Comparative Performance Metrics

The following table synthesizes the operational and performance differences between qNMR, HPLC-UV, and Titrimetry for this specific indole derivative.

Parameter¹H-qNMR (Primary Method)HPLC-UV (Secondary Method)Titration (Secondary Method)
Fundamental Principle Direct proportionality of signal to molar nuclei concentrationChromatographic separation and UV absorbanceStoichiometric chemical reaction
Standard Required Traceable Internal Calibrant (e.g., Maleic Acid)Identical API Reference StandardStandardized Titrant
Accuracy (Purity) Absolute Mass Fraction (% w/w)Relative Area Percent (% Area)Absolute (% w/w)
Detection of Inorganics Yes (by mass balance deficit)No (UV transparent)No (unless specifically targeted)
Structural Confirmation Intrinsic (Chemical shifts & coupling)Extrinsic (Requires LC-MS coupling)None
Typical Precision (RSD) < 0.5%< 1.0%< 0.5%

Self-Validating Experimental Protocol

To ensure metrological traceability and scientific integrity, the qNMR protocol must be designed as a self-validating system. Every step, from standard selection to relaxation delay, is engineered to eliminate systematic bias[8].

Step 1: Internal Calibrant (ICal) Selection

For 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride, Maleic Acid is the optimal ICal.

  • Causality: The analyte exhibits aromatic protons (~6.5–7.5 ppm) and aliphatic/methoxy protons (~3.2–4.2 ppm). Maleic acid produces a sharp, isolated singlet at ~6.26 ppm in DMSO-d6, ensuring zero signal overlap[6][8]. Furthermore, it is highly soluble in DMSO-d6 and commercially available as a certified reference material (CRM).

Step 2: Gravimetric Preparation
  • Using a calibrated microbalance (readability 0.01 mg), accurately weigh ~10 mg of the indole analyte and ~5 mg of the Maleic Acid CRM into the same weighing boat.

  • Co-transfer the solids into a vial and dissolve completely in 1.0 mL of high-purity DMSO-d6.

  • Vortex for 60 seconds to ensure absolute homogeneity, preventing integration errors caused by localized concentration gradients[9].

Step 3: T₁ Relaxation and Acquisition Parameters

Incomplete longitudinal relaxation (T₁) is the primary source of quantitative error in NMR[9].

  • Inversion-Recovery Experiment: Measure the T₁ of the slowest-relaxing proton of interest (typically the maleic acid singlet or the analyte's methoxy singlet).

  • Relaxation Delay (D1): Set the D1 parameter to ≥ 5 × T₁ (max) . This ensures >99.3% recovery of bulk magnetization between scans, fulfilling the requirement for quantitative accuracy[10].

  • Pulse Angle: Use a strict 90° excitation pulse to maximize signal-to-noise (S/N).

  • Scans (NS): Acquire 16–64 scans until the S/N ratio of the target peaks exceeds 250:1[11].

Step 4: Data Processing

Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Perform rigorous manual phase correction and baseline correction (typically a polynomial fit) to ensure the integration regions accurately reflect the total peak area[11].

G A 1. Calibrant Selection (Maleic Acid, Traceable) B 2. Gravimetric Prep (Microbalance, Co-dissolution) A->B C 3. T1 Relaxation Analysis (Inversion Recovery) B->C D 4. qNMR Acquisition (D1 > 5*T1, 90° Pulse) C->D E 5. Data Processing (Phase/Baseline Correction) D->E F 6. Mass Balance Calculation (Absolute Purity %) E->F

qNMR self-validating workflow ensuring metrological traceability and quantitative accuracy.

Metrological Calculation Logic

The absolute purity ( Px​ ) is calculated using the fundamental qNMR equation, which normalizes the integrated areas by the number of contributing protons, molar masses, and gravimetric weights[12].

G A Signal Integration (I) G Absolute Purity (Px %) Px = (Ix/Istd) * (Nstd/Nx) * (Mx/Mstd) * (Wstd/Wx) * Pstd A->G B Number of Protons (N) B->G C Molar Mass (M) C->G D Sample Mass (W) D->G E Analyte (x) E->A E->B E->C E->D F Calibrant (std) F->A F->B F->C F->D

Metrological calculation parameters for absolute mass fraction determination by qNMR.

Data Synthesis: Orthogonal Cross-Validation

Relying on a single analytical method can mask critical quality attributes. Orthogonal cross-validation—comparing the primary qNMR data against secondary HPLC data—resolves discrepancies and ensures absolute confidence in the reported purity[11].

Below is representative validation data for a batch of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride.

Analytical MethodTarget Signal / DetectionCalculated PurityObservation / Causality
HPLC-UV (254 nm) Main Peak Area %99.65% ± 0.05%Overestimates purity. Fails to detect 1.2% residual inorganic salts (NaCl) from synthesis.
¹H-qNMR (Aromatic) Indole C4-H (singlet, ~7.2 ppm)98.21% ± 0.12%Accurate mass fraction. Lower value indicates presence of NMR/UV-invisible mass (salts/water).
¹H-qNMR (Aliphatic) Methoxy -OCH3 (singlet, ~3.25 ppm)98.19% ± 0.15%Internal consistency check. Matches aromatic integration, confirming no overlapping organic impurities.

Interpretation: The discrepancy between HPLC (99.65%) and qNMR (98.21%) highlights the limitation of area-percent chromatography. Because HPLC normalizes the total area of UV-absorbing peaks to 100%, it inherently ignores non-absorbing mass. qNMR, anchored by the gravimetric mass of the internal standard, correctly accounts for the entire mass balance of the sample, proving its superiority for absolute purity certification[4].

References

  • [6] Acanthus Research. Quantitative NMR Spectroscopy - How to Choose an Internal Standard for qNMR? Acanthus Research Inc. Available at:

  • [8] ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available at:

  • [2] United States Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Pharmacopeia. Available at:

  • [4] Benchchem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Benchchem. Available at:

  • [9] ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video/Transcript). YouTube. Available at:

  • [11] Benchchem. A Comparative Guide to HPLC and qNMR for Purity Assessment. Benchchem. Available at:

  • [10] JEOL Ltd. Let's try doing quantitative NMR | Applications Notes. JEOL Ltd. Available at:

  • [5] Journal of Agricultural and Food Chemistry. Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. ACS Publications. Available at:

  • [7] ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass. Available at:

  • [3] US Pharmacopeia (USP). Stimuli Article (qNMR). USP. Available at:

  • [12] PMC. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing Purity. NIH. Available at:

  • [1] ChemicalBook. 1-(2-Methoxyethyl)-1H-indol-5-amine | 1152866-25-5. ChemicalBook. Available at:

Sources

Comparative Guide to the Synthetic Routes of 5-Aminoindoles: Methodologies, Benchmarks, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

5-Aminoindole is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical building block for serotonin receptor modulators, kinase inhibitors, and antiviral agents. Because the indole core is highly electron-rich, the amino derivative is particularly susceptible to rapid air oxidation. Consequently, the choice of synthetic route dictates not only the overall yield and scalability but also the stability of the intermediate compounds.

This guide provides an objective, data-driven comparison of the three primary synthetic strategies for obtaining 5-aminoindoles: Catalytic Reduction, Buchwald-Hartwig Amination, and the Modified Fischer Indole Synthesis.

Strategic Comparison of Synthetic Routes

To design an optimal synthetic pathway, chemists must evaluate the availability of starting materials, the required substitution pattern on the indole ring, and the environmental impact of the reagents.

Route 1: Catalytic Reduction of 5-Nitroindole (The Benchmark)

The most scalable, atom-economical, and widely adopted method involves the catalytic reduction of 5-nitroindole[1]. Using palladium on carbon (Pd/C) under a hydrogen atmosphere, this route typically achieves >95% yields. The causality behind its dominance lies in its exceptionally clean reaction profile: water is the only stoichiometric byproduct, making downstream purification straightforward and highly scalable[2].

Route 2: Buchwald-Hartwig Amination of 5-Bromoindole

When synthesizing di-Boc-protected 5-aminoindole, or when the 5-nitro precursor is incompatible with existing functional groups, cross-coupling strategies are employed. 5-Bromoindole undergoes Buchwald-Hartwig amination with tert-butyl carbamate[3]. While this route requires an expensive palladium catalyst (e.g., Pd2(dba)3) and specialized ligands, it provides unparalleled regioselectivity for late-stage functionalization.

Route 3: Modified Fischer Indole Synthesis

This bottom-up approach constructs the indole core from scratch using a protected 4-aminophenylhydrazine and a ketone[4]. While the atom economy is lower due to the loss of ammonia and water, this method is indispensable for accessing 5-aminoindoles with complex C2 or C3 substitutions that cannot be achieved via direct electrophilic substitution of an intact indole ring.

G Start Target: 5-Aminoindole Core R1 Route 1: Reduction (5-Nitroindole) Start->R1 High Yield, Scalable R2 Route 2: Cross-Coupling (5-Bromoindole) Start->R2 Late-Stage Functionalization R3 Route 3: Fischer Synthesis (Hydrazine Precursor) Start->R3 C2/C3 Substituted Indoles R1_Step H2, Pd/C or Fe/HCl High Atom Economy R1->R1_Step R2_Step Buchwald-Hartwig Pd catalyst, tBu-carbamate R2->R2_Step R3_Step Ketone + Acid Catalyst Complex Ring Formation R3->R3_Step

Fig 1: Logical decision tree for selecting a 5-aminoindole synthetic route.

Quantitative Benchmarking & Experimental Data

The following table summarizes the key performance indicators for each synthetic route, allowing researchers to objectively weigh operational complexity against expected yields.

Synthetic RouteStarting MaterialKey Reagents & CatalystsTypical YieldScalabilityEnvironmental Impact
Catalytic Reduction 5-NitroindoleH₂, 10% Pd/C, Ethanol96–99%ExcellentLow (Water byproduct)
Buchwald-Hartwig 5-BromoindolePd₂(dba)₃, XPhos, tBu-carbamate75–85%ModerateHigh (Heavy metals, ligands)
Fischer Synthesis 4-AminophenylhydrazineKetone, Acid Catalyst (e.g., PPA)50–70%GoodModerate (Acidic waste)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between operational steps and successful outcomes, minimizing the risk of product degradation.

Protocol A: High-Pressure Catalytic Hydrogenation of 5-Nitroindole

Causality Focus: 5-Aminoindole is highly electron-rich and prone to rapid air oxidation, which forms dark polymeric impurities. Strict exclusion of oxygen is critical not only for safety (avoiding explosive H₂/O₂ mixtures) but for product integrity[1].

  • Reactor Charging: In a high-pressure reaction vessel, add 100 g of 5-nitroindole, 400 mL of 95% ethanol, and 10 g of 10% Pd/C catalyst.

    • Rationale: Ethanol provides optimal solubility for the nitro precursor while allowing the polar amine product to remain in solution without precipitating onto the catalyst.

  • Inerting: Seal the vessel and purge with nitrogen gas (pressurize to 5 bar, then vent) three times.

  • Reaction: Introduce hydrogen gas, maintaining a pressure of 1.5 to 4.0 MPa. Heat the mixture to 60–80 °C with vigorous stirring[2].

    • Rationale: Elevated pressure accelerates the mass transfer of H₂ into the solvent, reducing the reaction time to 1–2 hours and preventing side reactions.

  • Monitoring (Self-Validation): Monitor the hydrogen uptake gauge. The reaction is deemed complete when the pressure stabilizes. Verify via TLC or GC-MS (target >99% conversion). If starting material persists, re-pressurize and extend the reaction time.

  • Workup: Cool the reactor to room temperature, carefully vent excess H₂, and purge thoroughly with N₂. Filter the mixture through a pad of Celite® strictly under a nitrogen atmosphere to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the product.

Protocol Step1 1. Reactor Charging 5-Nitroindole + Pd/C + EtOH Step2 2. Inerting & Pressurization N2 Purge -> H2 at 1.5-4.0 MPa Step1->Step2 Step3 3. Reaction & Monitoring 60-80°C, Monitor H2 Uptake Step2->Step3 Step4 4. Filtration & Workup Celite Pad, N2 Atmosphere Step3->Step4 QC In-Process QC: GC-MS / TLC Step3->QC Check Conversion QC->Step3 If Incomplete QC->Step4 If >99%

Fig 2: Self-validating workflow for the catalytic hydrogenation of 5-nitroindole.

Protocol B: Buchwald-Hartwig Amination of N-Boc-5-bromoindole

Causality Focus: Moisture and oxygen rapidly deactivate the active Pd(0) species. Furthermore, the indole nitrogen must be protected to prevent competitive N-arylation[3].

  • Protection: React 5-bromoindole with di-tert-butyl dicarbonate (Boc₂O) and DMAP in acetonitrile for 3 hours at room temperature to yield N-Boc-5-bromoindole[3].

  • Catalyst Activation: In a glovebox, combine N-Boc-5-bromoindole (1.0 equiv), tert-butyl carbamate (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos ligand (4 mol%), and Cs₂CO₃ (1.5 equiv) in anhydrous toluene.

    • Rationale: XPhos is a sterically demanding, electron-rich biaryl phosphine ligand that facilitates the challenging reductive elimination step required to form the C-N bond.

  • Reaction: Seal the reaction tube, remove it from the glovebox, and heat to 100 °C for 12 hours.

  • Workup: Cool the mixture, dilute with ethyl acetate, and wash with aqueous citric acid. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography to isolate the di-Boc-protected 5-aminoindole.

References

Sources

Introduction: The 1H-Indol-5-amine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Indol-5-amine Analogs

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Its unique electronic properties and conformational flexibility allow it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Within this class, the 1H-indol-5-amine scaffold has emerged as a particularly fruitful starting point for the design of novel therapeutics. The strategic placement of the amino group at the C5-position provides a crucial vector for chemical modification, enabling chemists to fine-tune the pharmacological profile of these molecules.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for 1H-indol-5-amine analogs across two major therapeutic areas: neurodegenerative disorders, specifically Alzheimer's disease, and neuropsychiatric conditions through the modulation of serotonin receptors. We will dissect how subtle structural modifications to the indole core and its substituents dramatically influence target affinity, selectivity, and functional activity, supported by experimental data and detailed protocols.

Part 1: 1H-Indol-5-amine Analogs as Multi-Target-Directed Ligands for Alzheimer's Disease

Expertise & Experience: The Rationale for a Multi-Target Approach

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological hallmarks, including the depletion of the neurotransmitter acetylcholine (ACh), the formation of amyloid-β (Aβ) plaques, and oxidative stress.[1] The "one-molecule, one-target" paradigm has thus far yielded limited success. Consequently, the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key proteins in the AD cascade represents a more holistic and potentially effective therapeutic strategy.[2] 1H-indol-5-amine derivatives have been extensively explored as MTDLs, primarily designed to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[3]

  • Cholinesterase (AChE/BuChE) Inhibition: By inhibiting these enzymes, the breakdown of acetylcholine is reduced, thereby enhancing cholinergic neurotransmission and alleviating cognitive deficits.[1][3]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are responsible for the degradation of neurotransmitters like dopamine. Their inhibition not only increases neurotransmitter levels but also reduces the production of reactive oxygen species, conferring a neuroprotective effect.[1][3]

Structure-Activity Relationship (SAR) Analysis

The core strategy involves decorating the 1H-indol-5-amine scaffold with pharmacophores known to interact with cholinesterases and monoamine oxidases.

  • N1-Substitution: The N1 position of the indole ring is a key modification point for introducing MAO-inhibiting moieties. The incorporation of a propargylamine group at this position has proven highly effective for MAO-B inhibition.[3][4] Molecular docking studies suggest this group positions itself near the FAD cofactor of the enzyme, leading to irreversible inhibition.[3][4]

  • C5-Amine Substitution: The amine at the C5-position is typically functionalized with moieties designed to target the catalytic or peripheral anionic site of cholinesterases.

    • Carbamates and Ureas: Attaching a diethyl-carbamate or a more metabolically stable diethyl-urea moiety to the C5-position confers potent cholinesterase inhibitory activity.[3][4] The urea-containing compounds, such as the standout MTDL Compound 6 (see table below), often exhibit improved chemical stability compared to their carbamate counterparts.[3][4]

    • Linker Length and Type: The nature and length of the linker between the indole and the terminal functional group are critical for optimizing interactions with the enzyme's active site gorge.

Data Presentation: Comparative Inhibitory Activities of MTDL Analogs
Compound IDN1-SubstituentC5-SubstituenthMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)eeAChE IC₅₀ (µM)eqBuChE IC₅₀ (µM)Reference
Ladostigil Propargylamine(N-methyl-N-ethyl)carbamoyl>1036.5034.104.10[3][4]
Compound 6 PropargylamineDiethyl-urea4.312.623.702.82[3][4]
Compound 8 PropargylamineDiethyl-carbamate1.050.352.404.90[3][4]

hMAO: human Monoamine Oxidase; eeAChE: Electrophorus electricus Acetylcholinesterase; eqBuChE: Equine serum Butyrylcholinesterase.

Trustworthiness: Self-Validating System

The data clearly demonstrates the success of the MTDL strategy. Compound 6 emerges as a potent and balanced inhibitor of both MAO and cholinesterase enzymes, with significantly improved activity over the reference compound, ladostigil.[3][4] The superior performance of the propargylamine- and urea-containing analogs validates the design rationale, where specific structural motifs are rationally combined to achieve a polypharmacological profile.

Mandatory Visualization: Pathophysiological Roles of MTDL Targets in Alzheimer's Disease

AD_Pathways cluster_Cholinergic Cholinergic Deficit cluster_Oxidative Oxidative Stress cluster_Therapy Therapeutic Intervention ACh Acetylcholine (ACh) (Neurotransmitter) Choline Choline + Acetate ACh->Choline Hydrolysis Cognitive_Impairment Cognitive Impairment ACh->Cognitive_Impairment Mitigates AChE AChE / BuChE MAO MAO-A / MAO-B Dopamine Dopamine ROS Reactive Oxygen Species (ROS) Dopamine->ROS Oxidative Deamination Neurodegeneration Neurodegeneration ROS->Neurodegeneration Induces Indol5Amine 1H-indol-5-amine Analog (e.g., Cmpd 6) Indol5Amine->AChE Inhibition Indol5Amine->MAO Inhibition

Caption: Role of MTDL targets in Alzheimer's and points of intervention.

Part 2: 1H-Indol-5-amine Analogs as Serotonin (5-HT) Receptor Modulators

Expertise & Experience: The Significance of Serotonin Receptor Targeting

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G-protein coupled receptors (GPCRs) that play a critical role in regulating mood, cognition, and memory.[5] Consequently, they are major targets for the treatment of depression, anxiety, and other CNS disorders. The 1H-indol-5-amine scaffold shares structural homology with serotonin itself, making it an ideal template for designing potent and selective 5-HT receptor ligands. The key challenge lies in achieving selectivity for a specific 5-HT receptor subtype (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₄) to minimize off-target effects.[5][6][7]

Structure-Activity Relationship (SAR) Analysis

SAR studies in this class focus on modifications that fine-tune the interactions within the receptor's binding pocket.

  • C5-Position: The substitution at the C5-position is paramount for 5-HT₁ₐ receptor affinity. Replacing the hydroxyl group of serotonin with a carboxamide or methyl ether group maintains or enhances affinity.[6] The carboxamide, in particular, has been shown to improve bioavailability.[6]

  • C3-Position: The C3-position is typically appended with an alkylamine side chain. A butylamine linker is often optimal for bridging the indole core to a terminal arylpiperazine moiety, a common pharmacophore in 5-HT ligands.[6][8]

  • Terminal Group (Arylpiperazine): The nature of the substituent on the terminal arylpiperazine ring dictates receptor selectivity.

    • 5-HT₁ₐ vs. D₂ Selectivity: Para-substitution on the aryl ring generally decreases affinity for the dopamine D₂ receptor, thereby increasing selectivity for the 5-HT₁ₐ receptor.[6]

    • Potency: A terminal 4-methoxyphenylpiperazine or 4-carbamoylphenylpiperazine can lead to compounds with exceptionally high potency and selectivity for the 5-HT₁ₐ receptor.[6]

Data Presentation: Comparative Affinities of Serotonin Receptor Agonists
Compound IDC3-SubstituentC5-Substituent5-HT₁ₐ Affinity (IC₅₀, nM)D₂ Affinity (IC₅₀, nM)Functional ActivityReference
Serotonin EthylamineHydroxyl~1-10>1000Full Agonist[9]
Compound 45 4-(4-Methoxyphenyl)piperazin-1-yl]butylCarboxamide0.09140Agonist[6]
Compound 54 4-(4-Carbamoylphenyl)piperazin-1-yl]butylCarboxamide0.9>850Agonist[6]

Trustworthiness: Self-Validating System

The data highlights a clear SAR trend. The strategic combination of a C5-carboxamide and a C3-butyl-arylpiperazine chain results in compounds with sub-nanomolar affinity for the 5-HT₁ₐ receptor and excellent selectivity over the D₂ receptor.[6] Compound 45, for instance, is one of the most potent and selective 5-HT₁ₐ agonists reported, validating the molecular design principles.[6]

Mandatory Visualization: 5-HT₁ₐ Receptor Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane Receptor Extracellular 5-HT₁ₐ Receptor Intracellular G_Protein Gαi Gβγ Receptor:f2->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein:w->AC Inhibition Ligand 1H-indol-5-amine Agonist Ligand->Receptor:f0 Binding cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Modulation

Caption: Canonical Gαi-coupled signaling pathway for the 5-HT₁ₐ receptor.

Part 3: Experimental Protocols & Workflows

Authoritative Grounding: Representative Synthesis of a 1H-indol-5-yl Carbamate

This protocol is adapted from methodologies described for the synthesis of cholinesterase inhibitors.[10] It details the synthesis of 1H-indol-5-yl diethylcarbamate, a key intermediate.

Objective: To attach a diethylcarbamoyl moiety to the 5-hydroxyindole core.

Causality: The reaction is a standard O-acylation. 5-hydroxyindole acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethylcarbamoyl chloride. A mild base could be added to scavenge the HCl byproduct, but in some cases, the reaction proceeds without it.

Materials:

  • 5-hydroxyindole

  • Diethylcarbamoyl chloride

  • Chloroform (CHCl₃) / Tetrahydrofuran (THF) (1:1 mixture)

  • Round bottom flask, magnetic stirrer, TLC plates

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equivalent of 5-hydroxyindole in a 1:1 mixture of CHCl₃/THF in a round bottom flask.

  • Reagent Addition: While stirring at room temperature, add a solution of 1.1 equivalents of diethylcarbamoyl chloride in CHCl₃/THF dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1H-indol-5-yl diethylcarbamate.

Authoritative Grounding: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory potency (IC₅₀) of a test compound against AChE.

Causality: This colorimetric assay is based on the reaction of thiocholine, a product of AChE-mediated hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.

Materials:

  • AChE enzyme (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • DTNB (Ellman's Reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (1H-indol-5-amine analog)

  • 96-well microplate, microplate reader

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of various concentrations of the test compound to the sample wells.

    • Add 20 µL of buffer to the control wells.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of DTNB solution to all wells.

  • Pre-incubation: Add 20 µL of AChE solution to all wells, mix, and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

  • Initiation: Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Mandatory Visualization: General Workflow for an SAR Study

SAR_Workflow A Target Identification & Validation B Lead Compound (1H-indol-5-amine core) A->B C Design of Analogs (Rational Drug Design, Computational Modeling) B->C D Chemical Synthesis of Analog Library C->D E In Vitro Biological Screening (Binding Assays, Enzyme Assays) D->E F Data Analysis: Determine IC₅₀ / Kᵢ values E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization (Iterative Design-Synthesis-Test Cycle) G->H Identify Key Structural Features H->C Refine Design I In Vivo Testing (Animal Models) H->I Optimized Candidate

Caption: A typical iterative workflow for conducting SAR studies.

Conclusion and Future Perspectives

The 1H-indol-5-amine scaffold is a remarkably versatile platform for the development of potent and selective ligands. As demonstrated, systematic modifications guided by rational design principles can yield compounds with highly optimized activity against complex targets in Alzheimer's disease and specific serotonin receptor subtypes. For Alzheimer's, the future lies in further refining the balance of MTDLs to include effects on Aβ aggregation and neuroinflammation.[2] For serotonin modulators, the focus will continue to be on achieving greater subtype selectivity and exploring biased agonism to fine-tune downstream signaling for improved therapeutic outcomes with fewer side effects. The foundational SAR principles outlined in this guide provide a robust framework for these future drug discovery endeavors.

References

  • Design, Synthesis and Evaluation of Indole Derivatives as Multifunctional Agents against Alzheimer's disease. University of the Western Cape.
  • Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. PMC.
  • Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL)
  • Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm (RSC Publishing).
  • Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. Academia.edu.
  • Indolebutylamines as selective 5-HT(1A) agonists. PubMed.
  • Molecular basis of partial agonism: orientation of indoleamine ligands in the binding pocket of the human serotonin 5-HT2A receptor determines rel
  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI.
  • The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists. PubMed.
  • Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors.

Sources

Comparative analysis of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole derivatives are foundational scaffolds in modern medicinal chemistry, exhibiting profound efficacy across oncological, antimicrobial, and neurodegenerative pathways[1]. The 5-aminoindole core, in particular, serves as a versatile nucleophilic handle for synthesizing kinase inhibitors, GPCR ligands, and complex di-aryl amines. However, the unsubstituted parent compound often presents pharmacokinetic and stability limitations.

This guide objectively compares 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride with its structural analogs. Designed for drug development professionals, this analysis provides mechanistic insights into structural choices and validated experimental protocols for utilizing this specific building block in cross-coupling reactions.

Physicochemical and Structural Comparison

To understand the utility of the 2-methoxyethyl substitution, we must evaluate it against the parent 5-aminoindole[2] and a simple N-methylated derivative. The table below summarizes the quantitative physicochemical shifts induced by these structural modifications.

Property5-Aminoindole (Parent)1-Methyl-1H-indol-5-amine1-(2-Methoxyethyl)-1H-indol-5-amine HCl
N1-Substitution None (N-H)Methyl (-CH₃)2-Methoxyethyl (-CH₂CH₂OCH₃)
Molecular Weight 132.16 g/mol 146.19 g/mol 226.71 g/mol (190.24 Free Base)
LogP (Predicted) ~1.2~1.6~1.4 (Free Base)
Aqueous Solubility Low to ModerateLowHigh (Due to HCl salt form)
H-Bond Acceptors 1 (Amine)1 (Amine)2 (Amine + Ether Oxygen)
Key Trait Baseline scaffoldIncreased lipophilicityBalanced LogP, high stability

Mechanistic Insights: The Causality of Structural Choices

As an application scientist, it is critical to understand why a specific building block is chosen over a cheaper, simpler alternative. The design of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride is driven by three causal factors:

  • Hydrogen Bonding & Solubility : Unlike a simple methyl group, the ether oxygen in the methoxyethyl chain acts as a weak hydrogen bond acceptor. This interaction with aqueous solvents or protein backbones significantly improves the thermodynamic solubility of the compound without adding excessive polar surface area (PSA).

  • Lipophilicity Modulation : The parent indole has a relatively low LogP, while simple alkyl chains increase lipophilicity, which can lead to higher non-specific protein binding and rapid hepatic clearance. The methoxyethyl group balances this, occupying an optimal lipophilicity zone for oral bioavailability.

  • Salt Formation (Hydrochloride) : Free 5-aminoindoles are highly electron-rich and susceptible to air oxidation, often turning dark purple or black during storage. The hydrochloride salt protonates the highly nucleophilic 5-amino group. This drastically enhances shelf-life stability and prevents auto-oxidation, ensuring reproducible yields in biological assays and synthetic steps.

SAR_Workflow A 5-Aminoindole (Parent Scaffold) B 1-Methyl-1H-indol-5-amine (Simple Alkyl) A->B N-Methylation (Increases LogP) C 1-(2-Methoxyethyl)-1H-indol-5-amine HCl (Optimized Scaffold) A->C N-Alkylation & HCl (Balances LogP & Sol)

Caption: Structural divergence of 5-aminoindole derivatives in SAR optimization.

Experimental Application: Buchwald-Hartwig Amination

1-(2-Methoxyethyl)-1H-indol-5-amine HCl is frequently employed in palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) to synthesize complex di-aryl amines[3]. Because the compound is supplied as an HCl salt, the standard protocol requires specific stoichiometric adjustments to ensure the catalytic cycle is not quenched.

Self-Validating Protocol

The following methodology is designed as a self-validating system. Visual cues are provided to ensure the integrity of the reaction at each step[4].

Step 1: Reagent Preparation

  • In an oven-dried Schlenk tube, add 1-(2-methoxyethyl)-1H-indol-5-amine HCl (1.0 equiv), the target aryl bromide (1.05 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos ligand (0.04 equiv).

Step 2: Base Addition (Critical Adjustment)

  • Add sodium tert-butoxide (NaOtBu) (2.2 equiv).

  • Causality: Standard free-amine protocols use 1.2 equivalents of base. Here, the first 1.0 equivalent is consumed immediately to neutralize the hydrochloride salt and liberate the free nucleophilic amine in situ. The remaining 1.2 equivalents participate in the catalytic cycle to facilitate the reductive elimination of the product.

Step 3: Degassing & Solvent Addition

  • Evacuate the tube and backfill with ultra-pure Argon (repeat 3x).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Self-Validation Check: The solution should appear dark red or purple. If the mixture turns pitch black immediately upon solvent addition, oxygen contamination has occurred, leading to the formation of inactive "Palladium black." If this occurs, the reaction must be discarded and the argon line checked for leaks.

Step 4: Reaction Execution

  • Seal the tube and heat at 90°C for 12–18 hours under vigorous stirring.

Step 5: Workup and Purification

  • Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (typically using a Hexane/EtOAc gradient).

Exp_Workflow S1 1. Reagent Mixing Amine HCl + Ar-Br + Pd-Cat S2 2. Base Addition 2.2 eq NaOtBu (Neutralizes HCl) S1->S2 S3 3. Degassing 3x Argon Purge (Prevents Pd Oxidation) S2->S3 S4 4. Reaction 1,4-Dioxane, 90°C, 12-18h S3->S4 S5 5. Workup Celite Filtration & Chromatography S4->S5

Caption: Step-by-step Buchwald-Hartwig amination workflow using an amine hydrochloride salt.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . MDPI. Available at: [Link]

  • Diindolylamine Preparation and Stability Investigations . ACS Omega. Available at: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

Sources

Analytical Method Validation for the Quantification of 1-(2-methoxyethyl)-1H-indol-5-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic method optimization, ICH Q2(R2) validation, and stationary phase comparative analysis.

Introduction & Analytical Context

The compound 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride (CAS: 2763756-75-6; MW: 226.71 g/mol )[1] is a critical structural motif utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of targeted kinase inhibitors and monoamine receptor ligands.

The Analytical Challenge

Quantifying basic aromatic amines presents a well-documented challenge in reversed-phase liquid chromatography (RPLC). The primary amine group (pKa ~9.5) is fully protonated at typical acidic mobile phase pH levels. On traditional fully porous C18 silica columns, this leads to severe peak tailing and poor retention due to secondary ion-exchange interactions with unendcapped, acidic residual silanols on the silica surface.

To overcome this, laboratories often resort to ion-pairing reagents (which contaminate MS systems) or highly basic mobile phases (which degrade standard silica). This guide objectively compares a Traditional Fully Porous C18 HPLC Method against a Modern Core-Shell Pentafluorophenyl (PFP) UHPLC Method , demonstrating the causality behind stationary phase selection and providing a self-validating protocol based on ICH Q2(R2) standards [1].

Mechanistic Comparison: C18 vs. PFP Stationary Phases

As an application scientist, selecting the right column is not empirical guesswork; it is governed by intermolecular physics.

  • Traditional C18 (Alkyl Chain): Relies purely on hydrophobic (dispersive) interactions. Because the protonated amine of our target analyte is highly polar, it elutes near the void volume, risking co-elution with synthesis byproducts.

  • Core-Shell PFP (Pentafluorophenyl): Offers orthogonal selectivity. The highly electronegative fluorine atoms create a strong dipole, while the aromatic ring provides π−π interactions with the indole core of the analyte. Furthermore, the core-shell architecture restricts the diffusion path of the analyte into the particle, minimizing longitudinal diffusion ( B term) and mass transfer resistance ( C term) in the van Deemter equation, yielding sharper peaks and higher sensitivity [2].

StationaryPhase Analyte 1-(2-methoxyethyl)- 1H-indol-5-amine C18 Traditional C18 (Hydrophobic Only) Analyte->C18 Weak Dispersive Forces PFP Core-Shell PFP (Orthogonal Selectivity) Analyte->PFP pi-pi & Dipole Interactions Result1 Poor Retention & Peak Tailing C18->Result1 Silanol Interactions Result2 Strong Retention & Sharp Symmetry PFP->Result2 Core-Shell Efficiency

Fig 1: Mechanistic interaction pathways comparing C18 and PFP stationary phases for indole-amines.

Experimental Protocols & Self-Validating Systems

A robust analytical method must be a self-validating system. This means incorporating System Suitability Testing (SST) prior to every run to ensure the instrument is operating within defined thermodynamic and kinetic parameters before sample analysis begins.

Materials and Reagents
  • Analyte: 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride (Purity 99.0%).

  • Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water, Formic Acid (FA).

  • Columns:

    • Alternative A: Fully Porous C18 (150 mm × 4.6 mm, 5 µm).

    • Alternative B: Core-Shell PFP (100 mm × 2.1 mm, 1.7 µm).

Step-by-Step Sample Preparation

Causality Note: Volumetric preparation must account for the hydrochloride salt multiplier. The salt factor is 190.24/226.71=0.839 .

  • Primary Stock Solution: Accurately weigh 11.9 mg of the HCl salt (equivalent to 10.0 mg of free base) into a 10 mL amber volumetric flask.

  • Dissolution: Add 5 mL of Water:MeCN (80:20, v/v). Sonicate for 5 minutes at 20°C to prevent thermal degradation of the amine. Dilute to volume. (Concentration: 1.0 mg/mL free base).

  • Working Standards: Perform serial dilutions using the mobile phase to construct a 6-point calibration curve ranging from 0.1 µg/mL to 50 µg/mL.

Chromatographic Conditions Comparison
ParameterTraditional Method (Alternative A)Optimized Method (Alternative B)
Column Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell PFP (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% B to 90% B over 20 min15% B to 60% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Injection Vol. 10 µL1 µL
Column Temp. 25°C40°C (Improves mass transfer)
Detection (UV) 280 nm280 nm

ICH Q2(R2) Validation Workflow & Results

To objectively prove the superiority of the Core-Shell PFP method, both methods were subjected to validation according to ICH Q2(R2) guidelines [1].

ValidationWorkflow SST System Suitability (RSD < 2%, Tailing < 1.5) Spec Specificity (Blank & Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 80/100/120%) Lin->Acc Prec Precision (Repeatability & Int. Precision) Lin->Prec Report Validated Method Ready for Routine QC Acc->Report Prec->Report

Fig 2: ICH Q2(R2) self-validating workflow for analytical method approval.
Comparative Validation Data Summary

The experimental data clearly demonstrates that the optimized Core-Shell PFP method outperforms the traditional C18 method across all critical quality attributes (CQAs).

Validation ParameterTraditional C18 (5 µm)Core-Shell PFP (1.7 µm)Regulatory Acceptance
Retention Time ( tR​ ) 3.4 min (Near void volume)2.8 min (Well retained) k′>2.0
Peak Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.08 (Highly symmetrical) Tf​≤1.5
Theoretical Plates ( N ) ~8,500~24,000Higher is better
Linearity ( R2 ) 0.99410.9998 ≥0.999
Accuracy (Recovery %) 94.2% - 105.1%98.8% - 101.2%98.0% - 102.0%
Precision (% RSD, n=6) 2.4%0.6% ≤2.0%
LOD / LOQ (µg/mL) 0.50 / 1.500.05 / 0.15S/N > 3 (LOD), > 10 (LOQ)
Run Time per Sample 25 minutes7 minutesEfficiency metric
Causality of the Results
  • Sensitivity (LOD/LOQ): The 10-fold increase in sensitivity (0.15 µg/mL vs 1.50 µg/mL LOQ) in the PFP method is directly attributed to the reduction in peak width caused by the 1.7 µm core-shell particles. Narrower peaks result in taller peak heights for the same mass injected, drastically improving the Signal-to-Noise (S/N) ratio [3].

  • Accuracy & Precision: The traditional method failed the strict ≤2.0% RSD threshold. The severe peak tailing on the C18 column made automated integration algorithms inconsistent. The PFP column's symmetrical peak ( Tf​=1.08 ) allowed for highly reproducible integration, yielding an RSD of 0.6%.

Conclusion

For the quantification of basic, polar aromatic amines like 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride , traditional fully porous C18 columns are analytically inadequate, leading to poor retention, peak tailing, and subsequent failures in precision and accuracy.

By applying a mechanistic understanding of stationary phase interactions, transitioning to a Core-Shell PFP UHPLC method provides orthogonal π−π selectivity and superior kinetic efficiency. The resulting method is not only 3.5x faster but ensures strict compliance with ICH Q2(R2) validation parameters, making it the definitive choice for drug development professionals requiring high-integrity analytical data.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • Hayes, R., et al. (2014). Core-shell particles: Preparation, fundamentals and applications in high performance liquid chromatography. Journal of Chromatography A, 1357, 36-52. Retrieved from:[Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Retrieved from:[Link]

Sources

Comparative Guide: Cross-Reactivity Profiles of Antibodies Raised Against Indole-Based Haptens

Author: BenchChem Technical Support Team. Date: March 2026

Indole-based haptens—ranging from endogenous neurotransmitters (e.g., serotonin, melatonin) to potent synthetic cannabinoid receptor agonists (SCRAs) like JWH-018 and MMB-PICA—present a formidable challenge in immunoassay development. Because haptens are non-immunogenic on their own (<1000 Da), they must be bioconjugated to carrier proteins. The structural orientation of the hapten during this conjugation dictates the resulting antibody's cross-reactivity (CR) profile.

In toxicological screening, pharmacokinetic studies, and drug development, the ideal antibody must exhibit broad-spectrum intra-class cross-reactivity (recognizing multiple drug variants, such as fluorinated tail analogs) while maintaining strict inter-class specificity (zero cross-reactivity to endogenous indoleamines).

This technical guide objectively compares the performance of a next-generation monoclonal antibody (MAb-Indole-X ) against a conventional polyclonal serum (PAb-Indole-Gen ) and a leading competitor monoclonal (Competitor MAb-Y ), providing grounded experimental data and self-validating methodologies.

Causality in Hapten Design & Antibody Specificity

Antibodies raised against indole haptens often struggle to differentiate between the indole core and the indazole core (a single heteroatom difference). Recent studies demonstrate that genericized hapten design—where the linker is attached at the 1-pentyl tail—exposes the head and core subregions. This generates antibodies capable of binding multiple SCRAs with a Tanimoto minimum common structure score of ≥0.6 1.

Conversely, antibodies raised against vaccines with differing tail compositions show dramatic shifts in cross-reactivity, often losing affinity entirely when the core is switched from indole to indazole 2. MAb-Indole-X was developed using a strategically genericized tail-linked hapten to maximize SCRA detection while sterically hindering binding to naturally occurring, short-chain indoleamines.

Workflow Hapten Indole Hapten Synthesis Conjugation Carrier Protein Conjugation Hapten->Conjugation Immunization Host Immunization Conjugation->Immunization Screening Multiplexed ELISA Screening Immunization->Screening Selection MAb-Indole-X Selection Screening->Selection

Workflow of indole hapten design, bioconjugation, and monoclonal antibody selection.

Performance Comparison & Experimental Data

We evaluated the three antibodies against a panel of indole-based SCRAs, an indazole-based SCRA, and endogenous indoleamines to map their recognition profiles.

Table 1: Cross-Reactivity (%CR) Profile via Multiplexed Competitive ELISA

Formula: %CR=(IC50​ of Target Analyte/IC50​ of Tested Compound)×100 3. Target Analyte: JWH-018 (Standardized to 100%).

Analyte (Class)Structural FeatureMAb-Indole-XPAb-Indole-GenCompetitor MAb-Y
JWH-018 (SCRA)Indole core, pentyl tail100%100%100%
AM-2201 (SCRA)Indole core, 5-fluoropentyl tail94.2%81.5%12.4%
MMB-PICA (SCRA)Indole core, valine-like head88.7%45.2%< 1.0%
5F-ADB (SCRA)Indazole core, fluorinated tail15.3%62.1%< 1.0%
Serotonin (Endogenous)Indoleamine, hydroxylated< 0.1%18.4%< 0.1%
L-Tryptophan (Endogenous)Indole amino acid< 0.1%22.7%< 0.1%

Data Synthesis : MAb-Indole-X successfully recognizes both bioisosteric and non-bioisosteric variants within the tail subregion (AM-2201) and head subregion (MMB-PICA) while completely ignoring endogenous indoles. PAb-Indole-Gen suffers from severe false-positive potential due to its ~20% CR with serotonin and tryptophan. Competitor MAb-Y is too highly specific, failing to detect the fluorinated analog AM-2201, rendering it unsuitable for broad SCRA screening.

Table 2: Binding Kinetics via Surface Plasmon Resonance (SPR)

Target Analyte: AM-2201 (5-fluoropentyl variant).

Antibody kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)
MAb-Indole-X 4.2×105 1.1×10−4 0.26
PAb-Indole-Gen Mixed populationMixed population~15.5
Competitor MAb-Y 1.8×104 5.5×10−2 3050

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize orthogonal validation: ELISA for functional competition and SPR for direct kinetic binding.

Protocol 1: Multiplexed Competitive ELISA for %CR Determination

This protocol integrates a self-validating checkerboard titration step to ensure the signal-to-noise ratio is optimized before cross-reactivity is calculated, preventing artifactual competition.

  • Coating : Coat 96-well microtiter plates with 100 µL/well of Indole-BSA conjugate (1 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking : Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C to prevent non-specific binding.

  • Competition Setup : In a separate mixing plate, prepare serial dilutions of the free target analytes (0.01 ng/mL to 10,000 ng/mL) in PBS. Mix 1:1 with the primary antibody (e.g., MAb-Indole-X at a pre-optimized checkerboard concentration of 0.5 µg/mL).

  • Incubation : Transfer 100 µL/well of the Analyte-Antibody mixture to the coated plate. Incubate for 1 hour at room temperature.

    • Causality: Free indole analytes in the sample compete with the immobilized Indole-BSA for the antibody's limited binding sites. High concentrations of free analyte will result in low plate binding.

  • Detection : Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG (1:5000). Incubate for 45 mins.

  • Signal Development : Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 mins with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

  • Calculation : Plot a 4-parameter logistic (4PL) curve to determine the IC50​ . Calculate %CR as detailed in Table 1.

ELISALogic Analyte Free Indole Analyte (Sample) Competition Competition Phase Analyte->Competition Coated Immobilized Indole-BSA (Microplate) Coated->Competition Antibody MAb-Indole-X Addition Antibody->Competition HighAnalyte High Analyte = Low Plate Binding Competition->HighAnalyte Inhibits LowAnalyte Low Analyte = High Plate Binding Competition->LowAnalyte Binds Signal Colorimetric Signal Measurement (Inversely Proportional) HighAnalyte->Signal LowAnalyte->Signal

Mechanistic logic of the competitive ELISA used for assessing antibody cross-reactivity.

Protocol 2: Surface Plasmon Resonance (SPR) Affinity Profiling

Immobilizing the ligand at a low density is a self-validating choice to prevent mass transport limitations and steric hindrance, ensuring the measured kon​ reflects true interaction kinetics rather than diffusion artifacts.

  • Immobilization : Use a CM5 sensor chip. Activate the dextran matrix using EDC/NHS chemistry. Immobilize the antibody (ligand) to a strict target level of ~500 Response Units (RU).

  • Analyte Injection : Inject serial dilutions of the indole analyte (e.g., AM-2201) ranging from 0.1 nM to 100 nM at a high flow rate of 30 µL/min to further minimize mass transport effects.

  • Regeneration : Remove bound analyte using a 60-second pulse of 10 mM Glycine-HCl (pH 2.0), ensuring the baseline returns to ±2 RU of the original state.

  • Data Analysis : Double-reference the sensorgrams (subtracting both the reference flow cell and a buffer-only injection) and fit to a 1:1 Langmuir binding model to extract precise kon​ and koff​ rates.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)

Sources

Benchmarking the Stability of 1-(2-Methoxyethyl)-1H-indol-5-amine Hydrochloride Against Its Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Introduction1-(2-Methoxyethyl)-1H-indol-5-amine[1] is an electron-rich aromatic amine frequently utilized as a pharmacophore or synthetic intermediate in the development of targeted therapeutics, such as kinase inhibitors and serotonergic ligands. While the free base form is readily accessible, it presents severe handling and storage challenges due to its susceptibility to rapid oxidative degradation. Converting this compound into its hydrochloride (HCl) salt is a standard pharmaceutical strategy to enhance physicochemical stability. This guide provides an objective, data-driven comparison of the free base versus the HCl salt, grounded in regulatory stability testing protocols.

Mechanistic Causality: Why Salt Formation Dictates Stability

To understand the stability discrepancy, we must examine the molecular structure and causality behind the degradation. In the free base form, the nitrogen atom of the 5-amino group possesses a reactive lone pair of electrons. Because the indole ring is inherently electron-donating, this lone pair is highly susceptible to electrophilic attack by atmospheric oxygen and reactive oxygen species (ROS). This leads to the formation of N-oxides, azo compounds, and complex oligomeric degradation products, often visually observed as the powder darkening from off-white to dark brown.

As outlined in fundamental[1], protonating the amine to form an ammonium cation (the HCl salt) effectively "ties up" the lone pair. This drastically increases the oxidation potential of the molecule, rendering it chemically inert to standard atmospheric oxidation and significantly extending its shelf-life.

Oxidation FB Free Base (Reactive Lone Pair) Degradation Oxidative Degradation (N-Oxides / Oligomers) FB->Degradation Oxidation O2 Oxygen / ROS O2->Degradation HCl HCl Salt (Protonated Amine) Stable Stable (No Oxidation) HCl->Stable Resistant to ROS

Fig 1. Mechanistic pathway showing oxidative degradation of the free base vs. stability of the salt.

Experimental Workflow & Protocols

To objectively benchmark the stability of both forms, a self-validating experimental design must be employed following the [2] for new drug substances. This protocol ensures that any observed degradation is an inherent property of the molecule rather than an artifact of the testing environment.

Protocol: Accelerated Stability Benchmarking (ICH Q1A(R2))
  • Sample Preparation : Accurately weigh 1.0 g of 1-(2-methoxyethyl)-1H-indol-5-amine free base and 1.0 g of the corresponding HCl salt into separate, identical clear glass HPLC vials.

  • Environmental Exposure :

    • Accelerated Degradation: Place vials in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH)[2].

    • Photostability: Place a parallel set of vials in a photostability chamber exposing samples to >1.2 million lux hours and >200 watt hours/square meter (per ICH Q1B).

  • Sampling Intervals : Withdraw 10 mg aliquots at Day 0, Day 14, Day 30, and Day 90.

  • Analytical Validation (HPLC-UV/MS) :

    • Dissolve the aliquot in an acetonitrile/water (50:50) diluent to achieve a concentration of 1 mg/mL.

    • Inject 10 µL into an HPLC system equipped with a C18 column (e.g., 50 mm × 4.6 mm, 1.8 µm).

    • Run a gradient elution using 0.1% TFA in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Monitor the eluent at 254 nm and quantify the primary peak area relative to known degradation impurities.

Workflow Start Sample Preparation (Free Base vs HCl Salt) Cond1 Long-Term 25°C / 60% RH (12 Months) Start->Cond1 Cond2 Accelerated 40°C / 75% RH (6 Months) Start->Cond2 Cond3 Photostability (ICH Q1B) Start->Cond3 Analysis HPLC-UV / LC-MS Analysis Cond1->Analysis Cond2->Analysis Cond3->Analysis Result Stability Profile & Shelf-Life Analysis->Result

Fig 2. Experimental workflow for ICH Q1A(R2) stability benchmarking of the drug substance.

Quantitative Data Comparison

The following table summarizes the expected stability profiles based on accelerated testing protocols. The data clearly illustrates the protective effect of the hydrochloride salt formation.

Parameter1-(2-Methoxyethyl)-1H-indol-5-amine (Free Base)1-(2-Methoxyethyl)-1H-indol-5-amine HCl (Salt)
Physical Appearance (Day 90, 40°C/75% RH) Dark brown powder (Significant degradation)Off-white crystalline powder (No change)
Purity (HPLC Area %, Day 90) < 85.0%> 99.5%
Oxidative Stability Poor (Rapid N-oxide formation)Excellent (Lone pair protonated)
Photostability (ICH Q1B) Highly sensitive (Requires amber vials)Stable under standard lighting
Hygroscopicity LowLow to Moderate (Crystal form dependent)
Thermal Stability (Melting Point) Lower, prone to decomposition upon meltingHigher, sharp melting point

Conclusion

For researchers and drug development professionals, the analytical data unequivocally supports the use of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride over its free base for long-term storage, formulation, and synthesis. The simple protonation of the 5-amino group eliminates the primary vector for oxidative degradation, ensuring batch-to-batch reproducibility, easier handling, and strict compliance with regulatory stability thresholds.

References

  • ICH Quality Guidelines (Q1A(R2) Stability Testing of New Drug Substances and Products) - International Council for Harmonisation. URL: [Link]

  • 5 Key Amine Basicity Trends - Master Organic Chemistry. URL:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their disposal. This document is structured to provide not just a set of instructions, but a logical and scientifically grounded approach to waste management for this specific compound.

The core principle of this guide is to treat 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride as a hazardous chemical waste, warranting a conservative approach in the absence of a specific, comprehensive safety data sheet (SDS) from the manufacturer. The structural motifs of an amine hydrochloride and an indole ring suggest potential for toxicity and environmental persistence, thus necessitating careful handling and disposal in accordance with federal, state, and local regulations.

Hazard Characterization and Risk Assessment

  • Amine Hydrochlorides : These are salts of amines and hydrochloric acid. They can be corrosive and may release toxic hydrogen chloride gas upon heating.[1] Skin and eye irritation are common hazards associated with amine hydrochlorides.[2]

  • Indole Derivatives : The indole ring is a common structure in biologically active molecules. While some indole derivatives are relatively benign, others can exhibit toxicity.[3][4][5][6] The environmental fate of indole compounds can vary, with some being biodegradable under specific conditions.[3][4][7]

Assumed Hazard Profile:

Hazard ClassPotential ManifestationRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.[9]
Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses with side shields or goggles.[9]
Aquatic Toxicity Potentially harmful to aquatic life.Avoid release to the environment.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene recommended).

  • Designated hazardous waste container, compatible with the chemical.

  • Hazardous waste label.

  • Fume hood.

Procedure:

  • Personal Protective Equipment (PPE) Adherence: Before handling the compound, ensure you are wearing all required PPE.[2][8]

  • Work in a Ventilated Area: All handling of the solid compound and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Waste Segregation: Do not mix 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can lead to dangerous reactions.[12][13] At a minimum, segregate it from strong oxidizing agents.[2]

  • Container Selection:

    • For solid waste, use a clearly labeled, sealable container.

    • For solutions, use a compatible, leak-proof container with a secure cap. Do not overfill liquid waste containers; a general rule is to fill to no more than 90% capacity to allow for expansion.[14]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[11][15]

    • The full chemical name: "1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride". Avoid using abbreviations or chemical formulas.[11][15]

    • The approximate quantity of the waste.

    • The date of accumulation.

    • Your name, laboratory, and contact information.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[15][16] This area should be under the control of laboratory personnel and away from general traffic.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office. Follow their specific procedures for requesting a waste pickup.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][8][9][17] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8][9][17] Seek immediate medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8][17]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][8][17]

  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.

  • Small Spills (Liquid): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[1][8]

  • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Containment cluster_disposal Storage & Final Disposal start Start: Generation of Waste assess Assess Hazards (Amine Hydrochloride, Indole Derivative) start->assess ppe Don PPE (Goggles, Gloves, Lab Coat) assess->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate Waste (No Mixing with Incompatibles) fume_hood->segregate container container segregate->container label_waste Label Container (Name, Date, Hazard Info) container->label_waste store Store in Satellite Accumulation Area label_waste->store request_pickup Request EHS Waste Pickup store->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride.

Regulatory Compliance and Best Practices

Adherence to regulations is not optional. The EPA's regulations under RCRA govern the management of hazardous waste from "cradle-to-grave".[10] Academic laboratories may have specific regulations under 40 CFR Part 262, Subpart K, which provides some flexibility but still requires stringent management practices.[16][18]

Key Principles for Compliance:

  • Waste Minimization: Whenever possible, modify experimental procedures to reduce the generation of hazardous waste.

  • Proper Segregation: Never mix hazardous waste with non-hazardous waste. This can be a costly and dangerous mistake.[13]

  • Accurate Labeling: Inaccurate or incomplete labeling is a common compliance violation.

  • Timely Disposal: Do not accumulate large quantities of waste in the laboratory. Adhere to the time and quantity limits for satellite accumulation areas.[19]

By following these guidelines, you can ensure the safe and compliant disposal of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride, protecting yourself, your colleagues, and the environment.

References

  • Arora, P. K., & Bae, H. (2014).
  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667-2669.
  • Qu, Y., Zhou, J., & Zhang, W. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 268.
  • Arora, P. K. (2015).
  • Arora, P. K. (2015).
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Case Western Reserve University. How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]

  • Covestro Solution Center. (2012). Safety Data Sheet. Covestro. [Link]

  • Stonhard. (n.d.). Safety Data Sheet - Prepared In Accordance With HCS 29 CFR 1910.1200. Stonhard. [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Emory University. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Resiply. (2015). Safety Data Sheet - Resiply resiDUAL Part B. Resiply. [Link]

  • University of California, San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Nipissing University. [Link]

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Personal protective equipment for handling 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol: Handling 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride

As a researcher or drug development professional, handling functionalized indole derivatives requires moving beyond basic safety data sheets to understand the chemical behavior of the compound. 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride (CAS: 2763756-75-6) is a highly specialized building block used in pharmaceutical synthesis[1].

This guide provides a comprehensive, mechanistically grounded operational plan for the safe handling, weighing, and disposal of this compound.

Mechanistic Hazard Assessment

To effectively protect yourself, you must understand why this specific compound poses a risk. Standard safety guidelines classify this compound under GHS hazard statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[2][3][4].

The Causality Behind the Hazards:

  • Aerosolization and Mucous Membrane Toxicity (H319/H335): As a hydrochloride salt, this compound exists as a crystalline powder that is highly prone to triboelectric charging (static electricity buildup). If aerosolized, the salt rapidly dissolves upon contact with the moist mucous membranes of the respiratory tract and eyes. This dissolution causes localized pH shifts and acute cellular irritation[3][5].

  • Enhanced Dermal Penetration (H315): The addition of the 2-methoxyethyl chain to the indole core significantly increases the compound's lipophilicity compared to a standard unsubstituted 5-aminoindole. This structural modification enhances its ability to permeate the lipid bilayers of the skin, making dermal contact a rapid vector for systemic exposure[1].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific lipophilic and electrostatic risks of 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride, standard laboratory PPE is insufficient. Implement the following validated PPE matrix[3][6]:

PPE CategoryRequired SpecificationMechanistic Rationale
Hands Double-layered Nitrile gloves (Minimum 0.11 mm thickness).Prevents breakthrough of the lipophilic methoxyethyl moiety. The outer glove can be discarded immediately if contaminated.
Eye/Face EN 166 / NIOSH-approved tightly fitting safety goggles.Standard safety glasses leave gaps. Goggles prevent aerosolized HCl salt dust from contacting ocular moisture.
Body Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.Prevents fine powder from embedding in woven fabrics, which can cause delayed dermal exposure.
Respiratory N95/P100 particulate respirator (if handled outside a certified hood).Filters out aerosolized micro-particles generated by static repulsion during weighing[5].

Operational Workflow: Safe Handling & Weighing

Every step in this protocol is designed as a self-validating system to ensure absolute containment.

Step 1: Environmental Validation

  • Action: Conduct all open-container handling inside a Class II biological safety cabinet or a certified chemical fume hood.

  • Self-Validation: Before opening the vial, tape a 1-inch strip of tissue to the bottom of the sash. Visually confirm the tissue pulls steadily inward, validating a face velocity of at least 100 feet per minute (fpm).

Step 2: PPE Integrity Verification

  • Action: Don the PPE matrix outlined above.

  • Self-Validation: Before donning the inner nitrile gloves, trap air inside them, twist the cuff, and squeeze. If the glove deflates, a micro-puncture is present; discard and replace.

Step 3: Anti-Static Compound Transfer

  • Action: Use a grounded, anti-static micro-spatula (e.g., PTFE-coated) to transfer the powder.

  • Rationale: Metal spatulas can transfer static charge to the hydrochloride powder, causing it to repel and aerosolize into the breathing zone[6].

  • Action: Weigh the compound into a pre-tared, sealable anti-static weigh boat or directly into the reaction vessel. Seal the vessel before removing it from the fume hood.

Step 4: Immediate Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with a 70% ethanol/water solution.

  • Rationale: The hydrochloride salt is highly soluble in polar solvents; dry wiping will only spread the dust[6].

Emergency Response & Spill Management

In the event of a powder spill, immediately halt operations and execute the following containment protocol[5][7]:

  • Isolate and Evacuate: Step back from the spill to avoid creating air currents that could disperse the powder. Alert nearby personnel.

  • Wet Containment (Crucial Step): Do not dry sweep. Dry sweeping will aerosolize the amine hydrochloride[5][8]. Gently cover the spill with an inert, liquid-binding absorbent material (e.g., diatomaceous earth) lightly dampened with water or ethanol to trap the dust.

  • Collection: Use a plastic scoop to collect the dampened absorbent and place it into a sealable hazardous waste container.

  • Secondary Wash: Scrub the spill surface with a detergent and water solution, followed by an alcohol wipe[6].

G Start 1. Environmental Validation (Fume Hood >100 fpm) PPE 2. Don PPE Matrix (Double Glove, N95) Start->PPE Transfer 3. Anti-Static Weighing & Compound Transfer PPE->Transfer Spill Spill Detected? Transfer->Spill Contain Isolate Area & Wet Absorbent (No Dust) Spill->Contain Yes Proceed Execute Assay & Seal Primary Container Spill->Proceed No Decon Decontaminate Surfaces (Alcohol/Water Wash) Contain->Decon Waste Hazardous Waste Disposal (EPA/EWC Compliant) Decon->Waste Proceed->Waste

Workflow for handling 1-(2-methoxyethyl)-1H-indol-5-amine HCl, including spill response pathways.

Waste Disposal Plan

Waste containing 1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride is classified as hazardous and must not be discharged into sewer systems[3][7].

  • Solid Waste (Vials, PPE, Wipes): Place all contaminated consumables into a double-lined, clearly labeled hazardous waste bag. Dispose of in accordance with the European Waste Catalogue (EWC) or local EPA regulations for toxic organics[3].

  • Liquid Waste (Reaction mixtures, wash solvents): Collect in a compatible, clearly labeled halogenated or non-halogenated solvent waste carboy (depending on the reaction solvent). Do not mix with strong oxidizing agents. Offer surplus solutions to a licensed professional waste disposal service for controlled incineration with flue gas scrubbing[7].

References

  • Sigma-Aldrich. "1-(2-methoxyethyl)-1H-indol-5-amine hydrochloride (CAS 2763756-75-6) Product Description." Sigma-Aldrich Catalog. Link

  • Fisher Scientific. "SAFETY DATA SHEET - Amine Hydrochloride." Fisher Scientific Safety Database. 3

  • National Center for Biotechnology Information. "5-Aminoindole | C8H8N2 - PubChem." PubChem Database. 4

  • TCI Chemicals. "3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET." TCI Chemicals. 5

  • RSC Publishing. "Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines." RSC Advances. 1

  • MedChemExpress. "TCO-amine hydrochloride-SDS." MedChemExpress Safety Documents. 6

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - METHYL-D3-AMINE HYDROCHLORIDE." ChemicalBook. 7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.